Toprilidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylphenyl)-4-(3-pyridin-2-yloxypropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-17-7-2-3-8-18(17)22-14-12-21(13-15-22)11-6-16-23-19-9-4-5-10-20-19/h2-5,7-10H,6,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXVPWCHOPXHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866399 | |
| Record name | 1-(3-(2-Pyridyloxy)propyl)-4-o-tolylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54063-58-0 | |
| Record name | Toprilidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-(2-Pyridyloxy)propyl)-4-o-tolylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOPRILIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E66RIC936T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Triprolidine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of Triprolidine, a first-generation histamine H1 antagonist. Initially patented in 1948 and introduced for medical use in 1953, Triprolidine has a long history in the symptomatic relief of allergic conditions. This whitepaper details the historical context of its development, outlines its primary synthetic routes with detailed experimental protocols, and presents its pharmacological profile, including quantitative data on its biological activity and pharmacokinetics. Furthermore, it includes visualizations of its signaling pathway and a representative synthetic workflow to facilitate a deeper understanding of its chemical and biological characteristics.
Introduction and Historical Context
Triprolidine is a potent first-generation antihistamine of the alkylamine class, developed at the Wellcome Research Laboratories. It was patented in 1948 and came into medical use in 1953[1]. The development of Triprolidine and other early antihistamines marked a significant advancement in the treatment of allergic diseases, providing much-needed relief from symptoms mediated by the release of histamine. The research environment at Burroughs Wellcome, fostered by pioneers like George H. Hitchings and Gertrude B. Elion, was instrumental in the discovery of numerous groundbreaking therapeutics through a focus on rational drug design[2][3][4][5]. While Hitchings and Elion's primary work focused on antimetabolites, the broader research culture at the institution encouraged the exploration of various therapeutic areas, leading to the development of drugs like Triprolidine.
Mechanism of Action
Triprolidine functions as a competitive antagonist of the histamine H1 receptor[6]. In allergic reactions, allergens trigger the release of histamine from mast cells. Histamine then binds to H1 receptors on various cells, leading to symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction, which manifest as sneezing, runny nose, and itching[7]. Triprolidine competitively blocks the binding of histamine to these H1 receptors, thereby preventing the downstream signaling cascade that leads to allergic symptoms[7]. As a first-generation antihistamine, Triprolidine can cross the blood-brain barrier, which accounts for its sedative side effects.
The signaling pathway initiated by histamine binding to the H1 receptor involves the activation of phospholipase C and the phosphatidylinositol (PIP2) signaling pathway, ultimately leading to the activation of the NF-κB immune response transcription factor[7]. By blocking this initial binding, Triprolidine prevents the activation of this cascade.
Quantitative Data
A summary of the available quantitative data for Triprolidine is presented in the tables below.
Table 1: Biological Activity of Triprolidine
| Parameter | Receptor | Value | Species | Reference |
| pKi | Histamine H1 | 10.14 | Human | Selleckchem |
Table 2: Pharmacokinetic Properties of Triprolidine in Humans
| Parameter | Value | Unit | Conditions | Reference |
| Bioavailability | ~4 | % | Oral | [1] |
| Cmax | 8.4 (2.5 mg dose) | ng/mL | Single oral dose | |
| Tmax | ~1.5 | hours | Single oral dose | |
| Elimination Half-life | ~4 | hours | Single oral dose | |
| Protein Binding | 90 | % | - | [1] |
Synthesis of Triprolidine
Several synthetic routes to Triprolidine have been reported. A common and efficient method involves a Wittig reaction to construct the characteristic carbon-carbon double bond. The general workflow for this synthesis is depicted below.
Experimental Protocol: Synthesis of (E)-Triprolidine via Wittig Reaction
This protocol is a composite based on reported laboratory-scale syntheses.
Step 1: Wittig Reaction
-
To a stirred suspension of 2-(1-pyrrolidino)ethyltriphenylphosphonium bromide in an aprotic solvent (e.g., dichloromethane), add a strong base such as potassium t-butoxide at a controlled temperature (e.g., 10°C).
-
After stirring for a period to allow for ylide formation, add a solution of 2-(p-toluoyl)pyridine in the same solvent.
-
Allow the reaction to proceed at room temperature for several hours.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a crude mixture of (E)- and (Z)-Triprolidine isomers.
Step 2: Isomerization
-
Dissolve the crude isomer mixture in a suitable acidic medium (e.g., a mixture of methanesulfonic acid and sulfuric acid).
-
Heat the mixture at an elevated temperature (e.g., 140°C) for several hours to facilitate the conversion of the (Z)-isomer to the more stable (E)-isomer.
-
Cool the reaction mixture and carefully neutralize with a base (e.g., aqueous sodium hydroxide).
-
Extract the product into an organic solvent (e.g., toluene).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification and Salt Formation
-
The crude (E)-Triprolidine can be further purified by conversion to a salt, such as the oxalate salt, followed by crystallization.
-
Dissolve the purified (E)-Triprolidine free base in a suitable solvent (e.g., ethyl acetate).
-
Add a solution of hydrochloric acid in a solvent like isopropanol to precipitate Triprolidine hydrochloride.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.
Biological Evaluation
Experimental Protocol: Histamine H1 Receptor Binding Assay
This is a representative protocol for determining the binding affinity of Triprolidine to the histamine H1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use a radiolabeled H1 antagonist, such as [³H]pyrilamine, as the tracer.
-
Binding Reaction: In a microtiter plate, combine the cell membranes, [³H]pyrilamine, and varying concentrations of Triprolidine (or a reference compound).
-
Incubation: Incubate the mixture at room temperature for a specified period to allow for binding equilibrium to be reached.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of Triprolidine that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
Triprolidine remains a significant molecule in the history of medicinal chemistry, representing an early success in the development of targeted therapies for allergic conditions. Its synthesis, primarily achieved through a Wittig reaction, is a classic example of carbon-carbon double bond formation in pharmaceutical manufacturing. While newer, non-sedating antihistamines have been developed, the study of Triprolidine's discovery, synthesis, and pharmacology continues to provide valuable insights for drug development professionals. This technical guide has provided a detailed overview of these aspects, supported by quantitative data and illustrative diagrams, to serve as a comprehensive resource for researchers in the field.
References
- 1. Triprolidine - Wikipedia [en.wikipedia.org]
- 2. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Gertrude Elion - American Chemical Society [acs.org]
- 5. Gertrude B. Elion - Wikipedia [en.wikipedia.org]
- 6. Articles [globalrx.com]
- 7. Triprolidine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Preliminary Efficacy of Toprilidine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the preliminary efficacy data for Toprilidine (Triprolidine), a first-generation histamine H1 receptor antagonist. It details the compound's mechanism of action, supported by preclinical and clinical findings. This paper summarizes quantitative efficacy data, outlines detailed experimental protocols, and visualizes key biological pathways and experimental workflows to offer a thorough understanding of this compound's therapeutic potential.
Introduction
This compound, chemically known as Triprolidine, is an established antihistamine with anticholinergic properties.[1] It functions as a competitive antagonist of the histamine H1 receptor, providing symptomatic relief for allergic conditions such as seasonal or perennial allergic rhinitis, allergic conjunctivitis, and mild, uncomplicated allergic skin manifestations like urticaria and angioedema.[1] This whitepaper consolidates the available preliminary data on its efficacy, focusing on its pharmacological activity and clinical performance.
Mechanism of Action
This compound exerts its therapeutic effects by competitively binding to histamine H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[1] This action blocks the effects of endogenous histamine, which is released by mast cells and basophils during an allergic reaction.[1] By preventing histamine from binding to its receptor, this compound alleviates symptoms such as sneezing, rhinorrhea, itching, and vasodilation.[2]
Furthermore, this compound's mechanism involves the modulation of intracellular signaling pathways. As an H1-receptor antagonist, it interferes with the Gq/11 protein activation that typically follows histamine binding. This, in turn, inhibits the activation of phospholipase C (PLC) and the subsequent phosphatidylinositol (PIP2) signaling cascade. The downstream effect is a reduction in the activity of the NF-κB immune response transcription factor, leading to decreased expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[3]
Signaling Pathway Diagram
Caption: this compound's antagonistic action on the H1 receptor.
Quantitative Efficacy Data
The efficacy of this compound has been quantified through various preclinical and clinical studies. The data is summarized in the tables below for clarity and comparative analysis.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | pKi | Ki (nM) | Reference |
| This compound | Histamine H1 | Radioligand Binding | 7.5 | 320 | [4] |
Table 2: Pharmacokinetic Profile in Healthy Adults
| Dose | Cmax (ng/mL) | Tmax (hours) | t½ (hours) | Bioavailability | Reference |
| 2.5 mg (single) | 8.4 | ~1.5 | ~4 | 79% | [5][6] |
| 5.0 mg (single) | 14.3 | ~1.5 | ~4 | 75.9% | [5][6] |
| 2.7 mg (mean) | 15.4 ± 8.3 | 2 | 2.1 ± 0.8 | - | [7] |
Table 3: Clinical Efficacy in Allergic Rhinitis
| Study Design | Treatment Groups | Key Outcomes | Reference |
| Double-blind, crossover trial (n=40) | This compound (2.5 mg), Pseudoephedrine (60 mg), Combination, Placebo | Both drugs superior to placebo. The combination was consistently better. | |
| Double-blind, parallel, placebo-controlled | This compound in combination with Pseudoephedrine | Distinct and separate contributions of each drug to the treatment of allergic rhinitis. |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure transparency and reproducibility.
Phase 1 Pharmacokinetic Study Protocol
A single-center, open-label, randomized, single-dose, 3-way crossover trial was conducted with 24 healthy adult volunteers.[5][6]
-
Inclusion/Exclusion Criteria: Healthy male and female volunteers with no history of significant disease or conditions that might interfere with drug metabolism.
-
Treatment Arms:
-
One 2.5 mg this compound film-coated caplet.
-
One 5.0 mg this compound film-coated caplet.
-
One combination tablet of 2.5 mg this compound + 60 mg Pseudoephedrine.
-
-
Procedure: Each dose was administered with 200 mL of water. Blood samples were collected at pre-dose and at specified intervals over a 24-hour period.
-
Analysis: this compound concentrations in plasma were quantified using reverse-phase liquid chromatography with tandem mass spectrometry (LC-MS/MS).[5]
In Vitro Mast Cell Degranulation Assay
This assay is designed to evaluate the ability of this compound to inhibit the release of mast cell granule contents.
-
Cell Line: Murine MC/9 mast cell line.
-
Procedure:
-
MC/9 cells are aliquoted in sterile Tyrode's buffer into a 96-well plate.
-
Cells are treated with a positive control degranulating agent (e.g., compound 48/80) and various concentrations of this compound.
-
After a 30-minute incubation, the cell culture supernatants are assayed for the presence of β-hexosaminidase, an enzyme located in mast cell granules.[8]
-
-
Endpoint: The percentage of β-hexosaminidase release is measured to determine the extent of degranulation.
Experimental Workflow Diagram
Caption: Workflow for the in vitro mast cell degranulation assay.
Conclusion
The preliminary data on this compound (Triprolidine) reaffirms its efficacy as a potent histamine H1 receptor antagonist. The quantitative data from pharmacokinetic and clinical studies provide a solid foundation for its therapeutic use in allergic conditions. The well-defined mechanism of action, involving the inhibition of the NF-κB signaling pathway, offers a clear rationale for its anti-inflammatory effects. The detailed experimental protocols provided herein are intended to facilitate further research and validation of this compound's efficacy and mechanism. Future studies should aim to further elucidate the downstream effects of NF-κB inhibition and explore the potential of this compound in other inflammatory disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Triprolidine Hydrochloride? [synapse.patsnap.com]
- 3. Triprolidine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ki Summary [bdb99.ucsd.edu]
- 5. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Toprilidine basic chemical properties
An In-depth Technical Guide to the Basic Chemical Properties of Toprilidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental chemical properties of this compound, also known as Triprolidine. The information is curated for researchers, scientists, and professionals involved in drug development, offering a detailed look at its chemical characteristics, methodologies for their determination, and its primary signaling pathway.
Core Chemical Properties
This compound is a first-generation antihistamine belonging to the pyridine class of compounds. It is commonly available as a hydrochloride salt to enhance its solubility and stability.[1] The following tables summarize the key chemical properties for both the free base and the hydrochloride salt, facilitating easy comparison.
Table 1: Chemical Properties of this compound (Free Base)
| Property | Value | Source |
| IUPAC Name | 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine | [2] |
| Molecular Formula | C₁₉H₂₂N₂ | [2] |
| Molecular Weight | 278.4 g/mol | [2] |
| Melting Point | 60 °C (140 °F) | [3] |
| logP (Octanol-Water Partition Coefficient) | 3.9 | [2] |
| pKa (Strongest Basic) | 8.64 | [4] |
| Water Solubility | 500 mg/mL (20 °C) | [3] |
| CAS Number | 486-12-4 | [2] |
Table 2: Chemical Properties of this compound Hydrochloride
| Property | Value | Source |
| IUPAC Name | 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride | [5] |
| Molecular Formula | C₁₉H₂₃ClN₂ | [5] |
| Molecular Weight | 314.85 g/mol | [4] |
| Melting Point | 116-118 °C | [6] |
| Water Solubility | Soluble to 100 mM in water | [6] |
| CAS Number | 550-70-9 | [5] |
Experimental Protocols
This section details the methodologies for determining the key chemical properties outlined above. These are generalized protocols standardly used in the pharmaceutical sciences.
Determination of pKa (Potentiometric Titration)
The acid-base dissociation constant (pKa) is a critical parameter influencing the pharmacokinetic properties of a drug. Potentiometric titration is a common and accurate method for its determination.[7]
Principle: A solution of the compound is titrated with a standardized acid or base. The potential of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[4]
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the analyte (this compound) of known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent system for poorly water-soluble compounds.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Use a solution of a neutral salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[8]
-
-
Calibration:
-
Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[8]
-
-
Titration:
-
Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
For a basic substance like this compound, titrate with the standardized acid solution.
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid curve.[7]
-
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5]
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid this compound to a series of flasks containing a known volume of the desired solvent (e.g., water, buffers of different pH).
-
-
Equilibration:
-
Seal the flasks and place them in a constant temperature shaker bath (e.g., 37 ± 1 °C for physiological relevance)[6].
-
Agitate the flasks for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. Periodically take samples to confirm that the concentration is no longer changing.[6]
-
-
Phase Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration.
-
-
Analysis:
-
Determine the concentration of this compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Determination of Melting Point (Capillary Method)
The melting point is a fundamental physical property used to identify and assess the purity of a crystalline solid.
Principle: A small, finely powdered sample of the compound is heated slowly and uniformly. The temperature range over which the substance melts is observed and recorded. A sharp melting point range is indicative of high purity.[9]
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[10]
-
-
Apparatus Setup:
-
Place the capillary tube in a melting point apparatus, which provides controlled heating and a means of observing the sample.
-
-
Heating:
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to about 1-2°C per minute to allow for accurate observation.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[11]
-
Signaling Pathway
This compound functions as a histamine H1 receptor antagonist. It competitively blocks the action of histamine on H1 receptors, thereby mitigating the symptoms of allergic reactions.[12]
Caption: this compound's antagonistic action on the Histamine H1 receptor signaling pathway.
This guide provides foundational information on this compound, intended to support further research and development efforts. For more detailed information, consulting the primary literature is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. who.int [who.int]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. sserc.pogo-app.co.uk [sserc.pogo-app.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. webhome.auburn.edu [webhome.auburn.edu]
potential therapeutic targets of Toprilidine
An In-depth Technical Guide to the Potential Therapeutic Targets of Triprolidine
Disclaimer: Initial searches for "Toprilidine" did not yield any specific scientific information, suggesting it may be a typographical error or a compound not described in publicly available literature. This document focuses on "Triprolidine," a well-researched first-generation antihistamine, which is likely the intended subject of inquiry.
Introduction
Triprolidine is a first-generation antihistamine of the pyrrolidine class, recognized for its potent competitive antagonism of the histamine H1 receptor.[1] It exhibits both anti-allergic and anticholinergic properties and is clinically used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Due to its ability to cross the blood-brain barrier, a common side effect is sedation.[2] This guide provides a detailed overview of the therapeutic targets of Triprolidine, its mechanism of action, relevant signaling pathways, and associated experimental methodologies.
Primary Therapeutic Target: Histamine H1 Receptor
The principal therapeutic target of Triprolidine is the Histamine H1 Receptor (H1R) , a member of the G-protein coupled receptor (GPCR) superfamily.[1][2]
Mechanism of Action
Triprolidine functions as a competitive antagonist (or more accurately, an inverse agonist) at the H1 receptor.[2] In allergic reactions, allergens trigger the release of histamine from mast cells and basophils. Histamine then binds to H1 receptors on various effector cells, leading to classic allergic symptoms such as vasodilation, increased vascular permeability, pruritus (itching), and smooth muscle contraction.[2] Triprolidine competitively blocks the binding of histamine to the H1 receptor, thereby preventing the downstream signaling cascade and providing relief from these symptoms.[2]
Quantitative Data: Binding Affinity and Pharmacokinetics
The following tables summarize key quantitative data for Triprolidine.
Table 1: Receptor Binding Affinity of Triprolidine
| Target | Ligand | pKi | Reference |
| Histamine H1 Receptor | Triprolidine | 8.5 | [2] |
Table 2: Pharmacokinetic Parameters of Triprolidine in Healthy Adults
| Parameter | 2.5 mg Oral Dose | 5.0 mg Oral Dose | Reference |
| Cmax (ng/mL) | 8.4 ± 4.5 | 14.3 ± 7.2 | [3] |
| Tmax (hours) | ~1.5 | ~1.5 | [3] |
| Half-life (t½) (hours) | 3.7 ± 2.2 | 4.1 ± 1.6 | [3] |
| AUC₀₋∞ (ng·h/mL) | 46.3 ± 27.6 | 96.6 ± 53.9 | [3] |
Data are presented as mean ± standard deviation.
Secondary Therapeutic Considerations: Anticholinergic Effects
Signaling Pathways
The primary signaling pathway affected by Triprolidine is that of the Histamine H1 Receptor.
Histamine H1 Receptor Signaling Pathway
The H1 receptor is coupled to the Gq/11 family of G-proteins. Upon histamine binding, the following cascade is initiated:
-
Activation of Gq/11: The Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C.
-
Cellular Response: Activated PKC and elevated intracellular calcium lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.
Triprolidine, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this entire signaling cascade.
Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Triprolidine.
Experimental Protocols
This section outlines the general methodologies for key experiments relevant to studying the interaction of Triprolidine with its primary target.
Histamine H1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the H1 receptor.
Objective: To quantify the competitive binding of Triprolidine to the Histamine H1 receptor.
Materials:
-
HEK293T cells transiently expressing the human H1 receptor.
-
[³H]mepyramine (radioligand).
-
Unlabeled Triprolidine (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
-
Glass fiber filters.
-
Cell harvesting equipment.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293T cells expressing the human H1 receptor.
-
Harvest cells and homogenize in ice-cold buffer to prepare a cell membrane suspension.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of [³H]mepyramine.
-
Add increasing concentrations of unlabeled Triprolidine.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess of a known H1 antagonist, e.g., mianserin).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Triprolidine concentration.
-
Determine the IC50 value (the concentration of Triprolidine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: General workflow for a radioligand binding assay to determine Triprolidine's affinity for the H1 receptor.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize histamine-induced increases in intracellular calcium.
Objective: To assess the functional antagonism of Triprolidine at the H1 receptor.
Materials:
-
Cells endogenously or recombinantly expressing the H1 receptor (e.g., HeLa or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Histamine (agonist).
-
Triprolidine (antagonist).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Protocol:
-
Cell Preparation:
-
Plate cells in a multi-well plate (e.g., 96-well).
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes.
-
-
Antagonist Pre-incubation:
-
Wash the cells to remove excess dye.
-
Add solutions containing different concentrations of Triprolidine to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a FLIPR or on a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Measure the peak fluorescence response in each well.
-
Plot the peak response as a function of the Triprolidine concentration.
-
Determine the IC50 value for the inhibition of the histamine-induced calcium response.
-
Conclusion
The primary therapeutic target of Triprolidine is the Histamine H1 receptor, at which it acts as a potent competitive antagonist. This mechanism of action effectively blocks the histamine-induced signaling cascade that mediates allergic responses. Its therapeutic utility is well-established, though its clinical use is often tempered by its sedative and anticholinergic side effects, which are characteristic of first-generation antihistamines. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on H1 receptor antagonists and related compounds.
References
An In-Depth Technical Guide to the Molecular Structure and Function of Triprolidine
Disclaimer: Initial searches for "Toprilidine" did not yield any information regarding its biological function or associated research. It is highly probable that "this compound" is a typographical error for "Triprolidine," a well-documented first-generation antihistamine. This guide will proceed under the assumption that Triprolidine is the intended subject of inquiry.
Introduction
Triprolidine is a potent first-generation H1 histamine receptor antagonist of the pyrrolidine class. It is clinically used for the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria.[1] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which accounts for its sedative side effects. This document provides a comprehensive overview of the molecular structure, mechanism of action, pharmacokinetics, and clinical efficacy of Triprolidine, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
Triprolidine is an organic compound with a well-defined chemical structure that dictates its pharmacological activity.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | (E)-2-[3-(1-Pyrrolidinyl)-1-p-tolylprop-1-en-1-yl]pyridine | MedKoo Biosciences |
| Chemical Formula | C19H22N2 | MedKoo Biosciences |
| Molecular Weight | 278.40 g/mol | MedKoo Biosciences |
| CAS Number | 486-12-4 | MedKoo Biosciences |
| SMILES String | Cc1ccc(cc1)\C(=C/CN2CCCC2)\c3ccccn3 | MedKoo Biosciences |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White crystalline powder | Generic |
| Solubility | Soluble in water and ethanol; practically insoluble in ether. | Generic |
| Melting Point | 115-120°C | ChemicalBook |
| Storage | 2-8°C | ChemicalBook |
Mechanism of Action
Triprolidine functions as a competitive antagonist of the histamine H1 receptor. Its mechanism of action involves the blockade of histamine-mediated signaling pathways, thereby alleviating the symptoms of allergic reactions.
H1 Receptor Antagonism
In an allergic response, allergens trigger the release of histamine from mast cells and basophils. Histamine then binds to H1 receptors on various cell types, initiating a signaling cascade that leads to the classic symptoms of allergy: vasodilation, increased vascular permeability, smooth muscle contraction, and sensory nerve stimulation. Triprolidine competitively binds to the H1 receptor, preventing histamine from binding and activating the receptor. This blockade effectively mitigates the downstream effects of histamine.
Signaling Pathway
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors such as NF-κB, which promotes the expression of pro-inflammatory genes. By blocking the initial step of histamine binding, Triprolidine inhibits this entire signaling pathway.
Pharmacokinetics and Pharmacodynamics
The clinical efficacy and dosing regimen of Triprolidine are determined by its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Parameters
| Parameter | Value | Source |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2.0 hours | GlobalRx, PubMed Central |
| Elimination Half-Life (t1/2) | ~4.0 hours | PubMed Central |
| Metabolism | Extensively hepatic | Medicine.com |
| Excretion | Primarily renal (~1% as unchanged drug) | Medicine.com |
Clinical Efficacy
Clinical trials have demonstrated the effectiveness of Triprolidine in the management of allergic rhinitis.
| Study | Design | Key Findings |
| Empey et al. (1975) | Double-blind, crossover trial | Triprolidine (2.5 mg) was superior to placebo in reducing symptoms of allergic rhinitis and was of equal efficacy to pseudoephedrine (60 mg). |
| Diamond et al. (1985) | Double-blind, parallel, placebo-controlled | A combination of triprolidine and pseudoephedrine was effective in treating allergic rhinitis. |
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of H1 antihistamines like Triprolidine.
Histamine H1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the H1 receptor.
Objective: To determine the inhibitory constant (Ki) of Triprolidine for the histamine H1 receptor.
Materials:
-
Membrane preparation from cells expressing the human histamine H1 receptor.
-
[3H]pyrilamine (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Triprolidine hydrochloride.
-
Non-specific binding control (e.g., a high concentration of an unlabeled H1 antagonist).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of Triprolidine.
-
In a reaction tube, add the cell membrane preparation, [3H]pyrilamine, and either buffer (for total binding), Triprolidine dilution, or non-specific control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value (concentration of Triprolidine that inhibits 50% of specific [3H]pyrilamine binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Double-Blind, Placebo-Controlled, Crossover Clinical Trial for Allergic Rhinitis
This type of clinical trial is a robust method for evaluating the efficacy of a drug in treating allergic rhinitis.
Objective: To assess the efficacy and safety of Triprolidine in reducing the symptoms of seasonal allergic rhinitis compared to placebo.
Study Design:
-
Design: Double-blind, placebo-controlled, randomized, crossover.
-
Participants: Patients with a history of seasonal allergic rhinitis.
-
Intervention: Triprolidine (e.g., 2.5 mg) and a matching placebo.
Procedure:
-
Screening and Baseline: Assess potential participants for eligibility based on inclusion and exclusion criteria. Record baseline symptom scores.
-
Randomization: Randomly assign participants to one of two treatment sequences (e.g., Triprolidine then Placebo, or Placebo then Triprolidine).
-
Treatment Period 1: Participants receive the first assigned treatment for a specified duration (e.g., 2 weeks). They record their symptoms daily in a diary (e.g., Total Nasal Symptom Score - TNSS).
-
Washout Period: A period of no treatment to allow the effects of the first intervention to diminish.
-
Treatment Period 2: Participants "cross over" to the other treatment for the same duration, continuing to record symptoms.
-
Data Analysis: Compare the symptom scores between the Triprolidine and placebo treatment periods for each participant.
Conclusion
Triprolidine is a well-characterized first-generation H1 antihistamine with a clear mechanism of action and established clinical efficacy. Its molecular structure allows for competitive antagonism at the histamine H1 receptor, leading to the amelioration of allergic symptoms. The sedative effects, a consequence of its ability to cross the blood-brain barrier, are a key characteristic of first-generation antihistamines. The provided data and experimental protocols offer a technical foundation for further research and development in the field of antihistaminergic drugs.
References
Technical Guide on the Early Biological Activity of Triprolidine
Disclaimer: Initial searches for "Toprilidine" did not yield a known compound in scientific literature. The following technical guide is based on early and foundational research for Triprolidine , a well-documented first-generation antihistamine, which is presumed to be the intended subject.
This document provides an in-depth overview of the core biological activities of Triprolidine, focusing on early-phase research data. It is intended for researchers, scientists, and professionals in drug development.
Core Biological Activity & Mechanism of Action
Triprolidine is a potent first-generation histamine H1 receptor antagonist.[1][2] Its primary mechanism of action involves competitive, reversible binding to the H1 receptor. This action blocks histamine from binding and activating the receptor, thereby preventing the downstream effects that lead to allergic symptoms. Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC), respectively. By blocking the receptor, Triprolidine effectively inhibits this entire signaling cascade.
Early research also focused on the structure-activity relationship of Triprolidine and its analogues, demonstrating that the E-configuration of the molecule possesses superior antihistaminic activity compared to the Z-configuration.[2]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from early in-vitro and in-vivo studies, providing insights into the potency and pharmacokinetic profile of Triprolidine.
Table 1: In-Vitro H1 Receptor Affinity Constants This table presents the affinity constants for the E and Z isomers of Triprolidine in different tissue preparations, highlighting the stereoselectivity of the H1 receptor.
| Isomer | Tissue | Potency Ratio (E vs. Z) |
| E-Triprolidine & Z-Triprolidine | Guinea-Pig Ileum | ~600 |
| E-Triprolidine & Z-Triprolidine | Guinea-Pig Cerebellum | ~100 |
Data sourced from research on Triprolidine analogues, which indicated that H1 receptors in the two tissues may not be identical.[2]
Table 2: Summary of Pharmacokinetic Parameters of Oral Triprolidine in Healthy Volunteers This table outlines the key pharmacokinetic values for Triprolidine administered as a single agent.
| Parameter | Value (Arithmetic Mean) | Notes |
| Tmax (Time to Peak Plasma Concentration) | ~1.5 - 2.0 hours | High interindividual variability observed. |
| Cmax (Peak Plasma Concentration) for 2.5 mg dose | 1.1 - 32.4 ng/mL | High interindividual variability observed.[3] |
| t1/2 (Elimination Half-life) | ~3.7 - 4.1 hours | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on methods described in early Triprolidine research.
Protocol: In-Vitro Guinea-Pig Ileum Assay for H1 Antagonism
This protocol was used to determine the affinity and potency of Triprolidine at the H1 receptor.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture.
-
Contraction Measurement: The tissue is connected to an isotonic transducer to measure muscle contractions, which are recorded on a polygraph.
-
Histamine Dose-Response: A cumulative concentration-response curve for histamine is established to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a known concentration of Triprolidine for a fixed period.
-
Post-Incubation Dose-Response: A second histamine concentration-response curve is generated in the presence of Triprolidine.
-
Data Analysis: The shift in the histamine dose-response curve caused by Triprolidine is used to calculate the affinity constant (pA₂) using a Schild plot analysis. This quantifies the antagonist's potency.
Protocol: Quantification of Plasma Triprolidine by LC-MS/MS
This method was employed in pharmacokinetic studies to determine Triprolidine concentrations in human plasma.[3]
-
Sample Preparation: 1.0 mL of human plasma is mixed with 50 µL of an internal standard solution (e.g., chlorpheniramine).[3]
-
Alkalinization: 0.2 mL of 1 M sodium hydroxide is added to the plasma sample to alkalinize it.[3]
-
Liquid-Liquid Extraction: The analyte is extracted from the plasma using 6 mL of dichloromethane.[3] The organic layer is separated and evaporated to dryness.
-
Reconstitution: The dried residue is reconstituted in a mobile phase solution suitable for injection into the chromatography system.
-
LC-MS/MS Analysis:
-
Chromatography: The reconstituted sample is injected into a reverse-phase liquid chromatography system to separate Triprolidine from other plasma components.
-
Mass Spectrometry: The eluent from the column is introduced into a tandem mass spectrometer. Triprolidine is quantified using multiple reaction monitoring (MRM) transitions, providing high selectivity and sensitivity.
-
-
Quantification: A calibration curve is generated using standards of known Triprolidine concentrations, and the concentration in the plasma samples is determined over a range of 0.2-20 ng/mL.[3]
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action and a representative experimental workflow.
Caption: Triprolidine's antagonistic action on the H1 receptor signaling pathway.
Caption: Workflow for quantifying Triprolidine in plasma via LC-MS/MS.
References
- 1. Triprolidine hydrochloride - Descrizione [tiiips.com]
- 2. Analogues of triprolidine: structural influences upon antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Triprolidine in Cellular Signaling Pathways: A Technical Guide
Disclaimer: Initial searches for "Toprilidine" did not yield information on a compound with that name involved in cellular signaling. It is highly probable that this is a misspelling of "Triprolidine," a well-characterized first-generation antihistamine. This guide will, therefore, focus on the cellular signaling pathways modulated by Triprolidine .
Executive Summary
Triprolidine is a potent H1 histamine receptor antagonist that competitively inhibits the action of histamine, a key mediator in allergic and inflammatory responses. Its mechanism of action is centered on the blockade of the H1 receptor, a G-protein coupled receptor (GPCR), which prevents the initiation of downstream intracellular signaling cascades. This technical guide provides an in-depth analysis of Triprolidine's role in modulating critical cellular signaling pathways, primarily the Phospholipase C (PLC) pathway and the subsequent regulation of intracellular calcium and the Nuclear Factor-kappa B (NF-κB) signaling cascade. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Core Cellular Signaling Pathways Modulated by Triprolidine
The pharmacological effects of Triprolidine are a direct consequence of its antagonism at the histamine H1 receptor. This interaction primarily disrupts the following signaling pathways:
The Phospholipase C (PLC) and Intracellular Calcium Mobilization Pathway
The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. Upon histamine binding, the activated Gα subunit stimulates phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Release: IP3 diffuses into the cytoplasm and binds to its receptor on the membrane of the endoplasmic reticulum, which is a major intracellular calcium store. This binding event triggers the release of stored Ca2+ into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.
-
DAG and Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream protein targets, leading to various cellular responses.
Triprolidine, by competitively blocking histamine from binding to the H1 receptor, prevents the activation of this entire cascade, thereby inhibiting the histamine-induced rise in intracellular calcium and the activation of PKC.
The Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB family of transcription factors are pivotal regulators of the inflammatory response, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. The activation of the H1 receptor-mediated PLC/PKC pathway is a known trigger for NF-κB activation.
In unstimulated cells, NF-κB is held in an inactive state in the cytoplasm through its association with an inhibitory protein, IκB. The activation of PKC can lead to the phosphorylation of IκB by the IκB kinase (IKK) complex. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB exposes a nuclear localization signal on the NF-κB protein, facilitating its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of its target genes, initiating their transcription.
By inhibiting the H1 receptor, Triprolidine effectively blocks the histamine-induced activation of NF-κB, thereby exerting its anti-inflammatory effects.
Quantitative Data on Triprolidine's Pharmacological Activity
The following tables present a summary of the quantitative data available for Triprolidine.
Table 1: Triprolidine Binding Affinity for the Histamine H1 Receptor
| Parameter | Value | Species | Assay Type |
| Ki | 1-5 nM | Human | [3H]-mepyramine binding assay |
| pKi | 8.6 | Human | [3H]-mepyramine binding assay |
Table 2: In Vivo Pharmacokinetic Parameters of Triprolidine in Humans (Oral Administration)
| Parameter | Value |
| Mean Peak Serum Concentration | 15.4 ± 8.3 ng/mL |
| Time to Peak Serum Concentration | 2.0 hours |
| Mean Serum Half-life | 2.1 ± 0.8 hours |
| Mean Urinary Excretion (unchanged drug in 24h) | 1.3 ± 1.0% of administered dose |
Visualizing the Signaling Pathways and Experimental Workflows
Triprolidine's Point of Action in the H1 Receptor Signaling Cascade
Caption: Triprolidine blocks histamine-induced signaling.
Workflow for Determining Triprolidine's Binding Affinity
Caption: Competitive radioligand binding assay workflow.
Detailed Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Triprolidine for the histamine H1 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from HEK293 cells transiently expressing the human histamine H1 receptor.
-
[3H]-mepyramine (specific activity ~25 Ci/mmol).
-
Triprolidine hydrochloride.
-
Mianserin hydrochloride (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Triprolidine in distilled water. Perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., from 10-11 M to 10-5 M).
-
Prepare a solution of [3H]-mepyramine in Assay Buffer at a final concentration of ~1 nM.
-
Prepare a solution of mianserin in Assay Buffer at a final concentration of 10 µM.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Total Binding: 50 µL of cell membranes, 50 µL of [3H]-mepyramine, and 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of cell membranes, 50 µL of [3H]-mepyramine, and 50 µL of mianserin solution.
-
Competitive Binding: 50 µL of cell membranes, 50 µL of [3H]-mepyramine, and 50 µL of the corresponding Triprolidine dilution.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash each filter three times with 3 mL of ice-cold Assay Buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity in each vial using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the Triprolidine concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]-mepyramine and Kd is its dissociation constant for the H1 receptor.
-
Intracellular Calcium Mobilization Assay using Fura-2 AM
Objective: To measure the inhibitory effect of Triprolidine on histamine-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor.
-
Fura-2 AM.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Histamine.
-
Triprolidine hydrochloride.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm).
Procedure:
-
Cell Preparation:
-
Seed the HEK293-H1R cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
Aspirate the loading buffer and wash the cells twice with 200 µL of HBSS.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Compound Addition:
-
Add 50 µL of Triprolidine dilutions (prepared in HBSS) to the respective wells and incubate for 15 minutes at room temperature.
-
-
Measurement of Calcium Response:
-
Place the plate in the fluorescence reader.
-
Measure the baseline fluorescence ratio (F340/F380) for 10-20 seconds.
-
Add 50 µL of histamine (at a concentration that elicits a submaximal response, e.g., EC80) to each well.
-
Immediately begin recording the fluorescence ratio every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio (peak response - baseline) for each well.
-
Normalize the data to the response observed with histamine alone (100% activation).
-
Plot the percentage of inhibition against the logarithm of the Triprolidine concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of Triprolidine on histamine-induced NF-κB transcriptional activity.
Materials:
-
HEK293 cells.
-
Expression plasmid for the human histamine H1 receptor.
-
NF-κB luciferase reporter plasmid (containing multiple NF-κB response elements upstream of the firefly luciferase gene).
-
A control reporter plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization).
-
Lipofectamine 2000 or a similar transfection reagent.
-
DMEM with 10% FBS.
-
Histamine.
-
Triprolidine hydrochloride.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the H1 receptor plasmid, the NF-κB luciferase reporter plasmid, and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
Plate the transfected cells in a 96-well white, clear-bottom plate.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with serum-free DMEM.
-
Pre-treat the cells with various concentrations of Triprolidine for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with histamine (e.g., 10 µM) for 6 hours.
-
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells with Passive Lysis Buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the Dual-Luciferase Reporter Assay System protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity by histamine relative to unstimulated cells.
-
Determine the percentage of inhibition of the histamine-induced response by Triprolidine.
-
Plot the percentage of inhibition against the logarithm of the Triprolidine concentration to determine the IC50 value.
-
An In-depth Technical Guide to the Origin and Synthesis of Triprolidine
Introduction
This technical guide addresses the origin and synthesis of the compound commonly known as Triprolidine. Initial inquiries for "Toprilidine" suggest a likely misspelling of Triprolidine, a first-generation antihistamine. This document will focus on Triprolidine, a synthetic compound with no known natural sources. Its origin is entirely rooted in its chemical synthesis, which was first patented in 1948. Triprolidine is recognized for its anticholinergic properties and its use in alleviating symptoms associated with allergies.[1] This guide will provide a detailed overview of its chemical synthesis, quantitative data regarding its properties and receptor affinity, relevant experimental protocols, and visualizations of its mechanism of action for researchers, scientists, and drug development professionals.
Origin: Chemical Synthesis of Triprolidine
Triprolidine is not a naturally occurring compound; its origin is a multi-step chemical synthesis process. The synthesis primarily involves a Mannich reaction to form a key intermediate, followed by a Grignard reaction and subsequent dehydration to yield the final product.
A common synthetic route is described in U.S. Patent 2,712,023 and further elaborated in subsequent literature. The process begins with the synthesis of 4'-methyl-3-pyrrolidino propiophenone via a Mannich reaction involving 4-methylacetophenone, pyrrolidine, and paraformaldehyde.[2] This intermediate then reacts with a Grignard reagent derived from 2-bromopyridine to form a tertiary alcohol. The final step is the dehydration of this alcohol to create the double bond characteristic of the Triprolidine structure.[2] The E-isomer of Triprolidine is known to be the more active form.
Below is a diagram illustrating the key steps in the chemical synthesis of Triprolidine.
Natural Sources
There is no scientific evidence to suggest that Triprolidine is a natural product. While the pyridine ring is a structural component of various naturally occurring alkaloids found in plants like tobacco (nicotine, anabasine) and in some marine organisms, the overall structure of Triprolidine is synthetic and has not been isolated from any natural source.[1][3][4][5][6]
Quantitative Data
The following tables summarize key quantitative data for Triprolidine.
Table 1: Physicochemical Properties of Triprolidine
| Property | Value | Reference |
| IUPAC Name | 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-yl- prop-1-enyl]pyridine | [1] |
| Molecular Formula | C₁₉H₂₂N₂ | [1] |
| Molar Mass | 278.399 g·mol⁻¹ | [1] |
| Melting Point | 60 °C (140 °F) | [1] |
| CAS Number | 486-12-4 | [1] |
Table 2: Histamine H1 Receptor Binding Affinity of Triprolidine and Other Antihistamines
| Compound | pKi | Ki (nM) | Residence Time (RT) (min) | Reference |
| Triprolidine | 8.8 | 1.6 | 2.0 | [7] |
| Doxepin | 9.0 | 1.0 | 3.5 | [7] |
| Acrivastine | 8.2 | 6.3 | 14 | [7] |
| Olopatadine | 8.1 | 7.9 | 27 | [7] |
Experimental Protocols
Protocol 1: Chemical Synthesis of Triprolidine
This protocol is a generalized representation based on established synthetic routes.
Step 1: Synthesis of 4'-methyl-3-pyrrolidino propiophenone (Mannich Reaction)
-
In a suitable reaction vessel, combine 4-methylacetophenone, pyrrolidine, and paraformaldehyde in a solvent such as n-butanol.[2]
-
Add hydrochloric acid to the mixture.[2]
-
Heat the reaction mixture to approximately 85-90°C and maintain this temperature for 12-14 hours.[2]
-
After the reaction is complete, cool the mixture and isolate the product, 4'-methyl-3-pyrrolidino propiophenone.
Step 2: Synthesis of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol (Grignard Reaction)
-
Prepare a Grignard reagent by reacting 2-bromopyridine with a strong base like n-butyllithium in an appropriate solvent (e.g., ether) under an inert atmosphere and at a low temperature.
-
Add the 4'-methyl-3-pyrrolidino propiophenone synthesized in Step 1 to the Grignard reagent.
-
Allow the reaction to proceed, then quench with a suitable reagent (e.g., water or a dilute acid) to yield the tertiary alcohol, 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol.
Step 3: Dehydration to form Triprolidine
-
Heat the alcohol from Step 2 with a dehydrating agent, such as concentrated sulfuric acid.[2]
-
Maintain the temperature at around 100-105°C for several hours.[2]
-
Cool the reaction mixture and pour it into ice-cold water.[2]
-
Neutralize the solution and extract the product.
-
Purify the resulting mixture of E and Z isomers of Triprolidine to isolate the more active E-isomer.
Protocol 2: Histamine H1 Receptor Radioligand Binding Assay
This is a representative protocol for determining the binding affinity of a compound like Triprolidine to the histamine H1 receptor.
-
Membrane Preparation :
-
Culture HEK293T cells transiently expressing the human histamine H1 receptor.
-
Harvest the cells and homogenize them in a binding buffer (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4).[7]
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membranes in fresh binding buffer. Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay :
-
In a 96-well plate, add a fixed concentration of the radioligand, [³H]mepyramine (e.g., 1-5 nM).[8]
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., Triprolidine), typically from 10⁻¹² to 10⁻⁴ M.[8]
-
To determine non-specific binding, add a high concentration of a known H1 antagonist (e.g., 10 µM mianserin) to a set of wells.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 4 hours at 25°C).[8]
-
-
Separation and Detection :
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
The workflow for a typical radioligand binding assay is depicted below.
Mechanism of Action and Signaling Pathway
Triprolidine functions as an antagonist/inverse agonist at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and increased vascular permeability. Triprolidine exerts its effects by binding to the H1 receptor and preventing histamine from binding and initiating this signaling cascade.
The diagram below illustrates the histamine H1 receptor signaling pathway.
References
- 1. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof - Google Patents [patents.google.com]
- 3. Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. Pyridine alkaloids - Wikipedia [en.wikipedia.org]
- 6. Pyridine Alkaloids | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com [biocyclopedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Toprilidine synthesis and purification protocol
An Application Note and Protocol for the Synthesis and Purification of Triprolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and purification of Triprolidine, an H1-receptor antihistamine.[1] The information compiled is based on established chemical synthesis routes and purification methodologies.
Introduction
Triprolidine is a first-generation antihistamine used to alleviate symptoms associated with allergies, such as rhinitis and urticaria.[2] It functions by acting as an antagonist to the histamine H1 receptor.[1] The synthesis of Triprolidine, chemically known as (E)-2-[1-(4-methylphenyl)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyridine, involves multi-step chemical reactions culminating in the desired E-isomer, which is known to be more potent than the Z-isomer.[1]
Synthesis and Purification Overview
The synthesis of Triprolidine can be achieved through various pathways. A common method involves a Mannich reaction to form a key intermediate, followed by a Grignard reaction and subsequent dehydration. An alternative approach utilizes a Wittig reaction. Purification is critical to isolate the desired E-isomer and remove impurities. This is typically achieved through salt formation and crystallization or by chromatographic methods.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and analysis of Triprolidine.
| Parameter | Value | Reference |
| Synthesis Yield | ||
| Z and E isomer mixture (Wittig reaction) | 76% | [2] |
| Final Product (as HCl salt) | - | - |
| Isomer Ratio (post-isomerization) | ||
| E-isomer | >98% | [3] |
| Z-isomer | <2% | [3] |
| Analytical Parameters (HPLC) | ||
| Wavelength for UV detection | 232 nm | [4] |
| Linearity Range | 0.057-17.058 mg/mL | [4] |
| Limit of Quantification (LOQ) | 0.00208 mg/mL | [4] |
| Physical Properties | ||
| Form | White crystalline powder | [5] |
| Solubility | Soluble in water and ethanol, insoluble in ether | [5][6] |
Experimental Protocols
Synthesis of Triprolidine via Mannich and Grignard Reactions
This protocol describes a common route for the synthesis of Triprolidine.
Step 1: Synthesis of 4'-methyl-3-pyrrolidinopropiophenone (Mannich Reaction)
-
Combine 4'-methylacetophenone, paraformaldehyde, and pyrrolidine.[1]
-
React the mixture to yield 4'-methyl-3-pyrrolidinopropiophenone.[1]
Step 2: Synthesis of 1-(4-Methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol (Grignard Reaction)
-
Prepare a Grignard reagent from 2-bromopyridine and magnesium.
-
React the 4'-methyl-3-pyrrolidinopropiophenone from Step 1 with the 2-pyridyl Grignard reagent.
-
Perform hydrolysis to obtain the carbinol intermediate, 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol.
Step 3: Dehydration to form Triprolidine
-
Heat the carbinol intermediate with aqueous sulfuric acid (e.g., 85%) at an elevated temperature (e.g., 165°C) for a short period (e.g., 10 minutes).[3] This step results in a mixture of E and Z isomers of Triprolidine.
Step 4: Isomerization to the E-isomer
-
To enrich the more active E-isomer, the mixture of isomers can be heated with a 1:1 mixture of methanesulfonic acid and concentrated sulfuric acid at 140°C for 6 hours.[2]
Purification Protocol
Method 1: Purification via Salt Formation and Crystallization
-
Convert the crude Triprolidine base into its oxalate salt and crystallize it from a suitable solvent like methyl ethyl ketone.[2]
-
Neutralize the oxalate salt with ammonia and extract the E-isomer of the Triprolidine base into an organic solvent such as toluene.[2]
-
Evaporate the toluene to obtain the purified E-isomer of the Triprolidine base.[2]
-
For the hydrochloride salt, dissolve the purified base in a solvent like methyl ethyl ketone or toluene.[2][3]
-
Add concentrated hydrochloric acid and cool the mixture to induce crystallization of Triprolidine HCl.[2][3]
-
Filter the solid, wash with a cold solvent, and dry to obtain the final product.[2]
Method 2: Chromatographic Purification and Analysis
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the reaction progress and assess purity. A typical solvent system is chloroform and diethylamine (95:5).[7] The spots can be visualized under UV light.[7]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for quantitative analysis and purity determination.[4]
Visualizations
Experimental Workflow for Triprolidine Synthesis
Caption: Workflow for the synthesis of Triprolidine HCl.
Logical Relationship of Purification Steps
Caption: Purification workflow for Triprolidine.
References
- 1. TRIPROLIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine) - Google Patents [patents.google.com]
- 3. US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Triprolidine Hydrochloride [drugfuture.com]
Application Notes and Protocols for Toprilidine in Cell Culture Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Toprilidine, a potent and selective imidazoline receptor agonist, in various cell culture assays. The protocols outlined below are designed to assess the biological activity of this compound, including its effects on cell viability, signaling pathways, and cellular processes such as apoptosis and migration.
Introduction
This compound is a novel synthetic compound that acts as a selective agonist for imidazoline receptors, which are implicated in a variety of physiological and pathological processes. These receptors are broadly classified into I1, I2, and I3 subtypes, each with distinct signaling pathways and cellular functions. Understanding the interaction of this compound with these receptors in a cellular context is crucial for its development as a potential therapeutic agent. These protocols provide a framework for investigating the cellular effects of this compound in vitro.
Materials and Reagents
-
Cell Lines:
-
PC12 (pheochromocytoma cell line, ideal for I1 receptor studies as they lack α2-adrenergic receptors)[1]
-
SH-SY5Y (human neuroblastoma cell line, for neuroprotection assays)[2]
-
PANC-1 (pancreatic cancer cell line, for anti-cancer and anti-migration studies)
-
Primary glial cells (for neuroinflammation studies)[2]
-
-
Culture Media and Reagents:
-
DMEM, RPMI-1640, or specific media for each cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C. Further dilutions should be made in culture medium immediately before use.
-
-
Assay-specific Reagents:
-
MTT or Resazurin for viability assays[3]
-
Lipopolysaccharide (LPS) for inducing inflammation[2]
-
6-hydroxydopamine (6-OHDA) for inducing neurotoxicity[2]
-
Antibodies for Western blotting (e.g., anti-caspase-3, anti-pERK, anti-pAkt)
-
Annexin V-FITC/Propidium Iodide for apoptosis assays
-
DAPI for nuclear staining
-
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol determines the effect of this compound on the viability of a chosen cell line.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium, ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98.7 ± 4.9 | 97.5 ± 5.1 | 96.3 ± 5.5 |
| 1 | 95.2 ± 5.5 | 92.1 ± 4.7 | 88.9 ± 6.2 |
| 10 | 85.6 ± 6.1 | 75.4 ± 5.9 | 62.3 ± 7.1 |
| 100 | 52.3 ± 7.8 | 38.9 ± 6.4 | 21.5 ± 5.8 |
Neuroprotection Assay against 6-OHDA Toxicity
This assay evaluates the potential of this compound to protect neuronal cells from 6-OHDA-induced apoptosis.
Protocol:
-
Seed SH-SY5Y cells in a 24-well plate at a density of 5 x 10⁴ cells/well.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM) for 1 hour.[2]
-
Induce neurotoxicity by adding 6-OHDA to a final concentration of 50 µM.
-
Incubate for 24 hours.
-
Assess apoptosis using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions and analyze by flow cytometry.
-
Alternatively, perform immunofluorescence for active caspase-3.[2]
Data Presentation:
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control | 5.2 ± 1.1 |
| 6-OHDA (50 µM) | 45.8 ± 3.5 |
| This compound (1 µM) + 6-OHDA | 32.4 ± 2.8 |
| This compound (10 µM) + 6-OHDA | 21.7 ± 2.2 |
Anti-inflammatory Assay in Glial Cells
This protocol assesses the anti-inflammatory properties of this compound by measuring nitrite production in LPS-stimulated glial cells.
Protocol:
-
Culture primary microglia or astrocytes in a 48-well plate.
-
Pre-treat the cells with this compound (1 µM) for 1 hour.[2]
-
Stimulate inflammation by adding LPS (100 ng/mL) for 24 hours.[2]
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent system as an indicator of nitric oxide production.
-
Measure absorbance at 540 nm and calculate nitrite concentration based on a standard curve.
Data Presentation:
| Treatment | Nitrite Concentration (µM) |
| Control | 2.1 ± 0.3 |
| LPS (100 ng/mL) | 25.4 ± 2.1 |
| This compound (1 µM) + LPS | 15.8 ± 1.5 |
Signaling Pathway Analysis
The activation of imidazoline receptors by this compound can trigger downstream signaling cascades. A common pathway involves the activation of Phospholipase C (PLC).[1][4]
Caption: Proposed signaling pathway of this compound via the I1-imidazoline receptor.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the effects of this compound in a cell culture-based assay.
Caption: General workflow for in vitro cell culture assays with this compound.
Conclusion
The protocols and data presented here provide a foundational guide for investigating the cellular effects of this compound. Researchers can adapt these methods to specific cell types and research questions. The provided diagrams offer a visual representation of the underlying signaling pathways and experimental procedures. As with any experimental work, appropriate controls and replicates are essential for robust and reproducible results. The study of imidazoline receptor agonists like rilmenidine in cancer contexts suggests that this compound could also be explored for its anti-metastatic potential.[5] Further investigation into the downstream targets and broader signaling networks affected by this compound will be critical for elucidating its full therapeutic potential.
References
- 1. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 | MDPI [mdpi.com]
- 3. An aromatic imidazoline derived from chloroquinoline triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Triprolidine in Animal Model Studies
A Note on "Toprilidine": Initial searches for "this compound" did not yield any relevant scientific data, suggesting a possible typographical error. Based on phonetic similarity and the context of preclinical research, this document focuses on Triprolidine , a well-documented first-generation antihistamine.
Introduction
Triprolidine is a potent histamine H1 receptor antagonist with anticholinergic and sedative properties. It is a valuable tool for in vivo pharmacological studies investigating the role of the histaminergic system in various physiological and pathological processes. These application notes provide an overview of Triprolidine dosage, administration, and experimental considerations for its use in animal models, particularly in studies related to allergy, inflammation, and central nervous system effects.
Mechanism of Action & Signaling Pathway
Triprolidine acts as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). Its binding to the receptor stabilizes it in an inactive conformation, thereby blocking the downstream signaling cascade typically initiated by histamine.
The primary signaling pathway inhibited by Triprolidine is the Gq/11 pathway. Upon histamine binding, the H1 receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines. By blocking this initial step, Triprolidine effectively mitigates these histamine-mediated effects.
Data Presentation: Triprolidine Dosage in Animal Models
The following tables summarize reported dosages of Triprolidine in rodent models. It is crucial to note that the optimal dose for a specific study will depend on the animal model, the route of administration, and the experimental endpoint.
Table 1: Oral Administration
| Animal Model | Strain | Dosage | Duration | Study Focus |
| Rat | Fischer 344 | 250, 1000, 2000 ppm in diet | 104 weeks | Carcinogenicity |
| Mouse | CD-1 | 50 mg/kg | Single dose | Metabolism |
To estimate the mg/kg daily dose from the dietary concentration (ppm), the following formula can be used: Dose (mg/kg/day) = (Concentration in diet (ppm) x Food consumption ( g/day )) / Animal weight (g). Food consumption for a Fischer 344 rat is approximately 15 g/day for a 300 g rat, leading to approximate doses of 12.5, 50, and 100 mg/kg/day for the 250, 1000, and 2000 ppm concentrations, respectively.
Table 2: Intravenous Administration
| Animal Model | Strain | Dosage | Duration | Study Focus |
| Rat | Not Specified | 1.0 and 3.0 mg/kg | Single dose | Neurochemical effects |
Experimental Protocols
Protocol 1: Evaluation of Antihistaminic Effects in a Rat Model of Allergic Rhinitis
This protocol describes a method to assess the efficacy of Triprolidine in a model of allergic rhinitis induced by ovalbumin (OVA).
Materials:
-
Triprolidine hydrochloride
-
Ovalbumin (OVA)
-
Aluminum hydroxide gel
-
Phosphate-buffered saline (PBS)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar rats (6-8 weeks old)
Experimental Workflow:
Procedure:
-
Sensitization:
-
On day 1, sensitize rats with an intraperitoneal (i.p.) injection of 1 mg OVA and 100 mg aluminum hydroxide gel in 1 mL of PBS.
-
On day 14, administer a booster i.p. injection of 1 mg OVA and 100 mg aluminum hydroxide gel in 1 mL of PBS.
-
-
Challenge and Treatment:
-
On day 21, and for the following 7 days, challenge the rats with an intranasal instillation of 100 µL of OVA solution (1 mg/mL in PBS) into each nostril.
-
Administer Triprolidine (e.g., 1, 5, 10 mg/kg) or vehicle orally 1 hour before each OVA challenge.
-
-
Assessment:
-
Immediately after each challenge, observe the rats for 15 minutes and count the number of sneezes and nasal rubbing movements.
-
At the end of the study, collect nasal lavage fluid to measure inflammatory markers (e.g., histamine, cytokines) and blood for IgE levels.
-
Protocol 2: Assessment of Sedative Effects in Mice
This protocol outlines a method to evaluate the sedative properties of Triprolidine using the locomotor activity test.
Materials:
-
Triprolidine hydrochloride
-
Saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Locomotor activity chambers
Procedure:
-
Habituation:
-
Individually place mice in the locomotor activity chambers for 30 minutes to allow for habituation to the novel environment.
-
-
Administration:
-
Administer Triprolidine (e.g., 1, 5, 10 mg/kg) or saline via intraperitoneal (i.p.) injection.
-
-
Data Collection:
-
Immediately after injection, return the mice to the locomotor activity chambers.
-
Record the total distance traveled, horizontal activity, and vertical activity for 60 minutes.
-
-
Analysis:
-
Compare the locomotor activity data between the Triprolidine-treated groups and the saline control group. A significant decrease in activity in the Triprolidine groups indicates a sedative effect.
-
Important Considerations
-
Vehicle Selection: Triprolidine hydrochloride is soluble in water and saline. For oral administration, it can be dissolved in water or formulated as a suspension in vehicles like 0.5% carboxymethylcellulose. The chosen vehicle should be tested alone to ensure it does not have any confounding effects.
-
Animal Strain, Age, and Sex: The pharmacokinetic and pharmacodynamic properties of Triprolidine can vary between different rodent strains, ages, and sexes. These variables should be carefully selected and reported in any study.
-
Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) will significantly impact the bioavailability and time course of Triprolidine's effects.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes and protocols are intended to serve as a starting point for researchers using Triprolidine in animal models. It is essential to consult the primary literature and optimize the experimental conditions for each specific research question.
Application Notes & Protocols: Preclinical Evaluation of Toprilidine, a Novel H1 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Toprilidine is a novel investigational compound identified as a potent antagonist of the histamine H1 receptor. This document outlines a comprehensive preclinical experimental design to evaluate its potential as a therapeutic agent for allergic conditions. The proposed studies are designed to assess the compound's mechanism of action, efficacy, pharmacokinetic profile, and safety in non-clinical models, providing the necessary data to support an Investigational New Drug (IND) application.
The primary mechanism of action for this compound is expected to be the competitive inhibition of histamine binding to H1 receptors on effector cells in the respiratory tract, gastrointestinal tract, and skin.[1] This action is anticipated to mitigate the symptoms of allergic reactions, such as sneezing, rhinorrhea, and pruritus.[1][2] Furthermore, as a first-generation antihistamine, this compound may cross the blood-brain barrier, potentially leading to sedative effects.[1][3] Preclinical evaluation will also investigate its influence on intracellular signaling pathways, including the NF-κB pathway, and its effects on mast cell stabilization through modulation of calcium ion concentrations.[3]
In Vitro Studies
Receptor Binding Affinity
Objective: To determine the binding affinity of this compound for the histamine H1 receptor.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human histamine H1 receptor will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Membrane Preparation: Cells will be harvested, and crude membrane preparations will be prepared by homogenization and centrifugation.
-
Radioligand Binding Assay: A competitive binding assay will be performed using [3H]-pyrilamine as the radioligand.
-
Incubation: Membrane preparations will be incubated with increasing concentrations of this compound and a fixed concentration of [3H]-pyrilamine.
-
Detection: Bound and free radioligand will be separated by filtration, and the radioactivity of the filters will be measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) will be calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay
Objective: To assess the functional antagonist activity of this compound at the H1 receptor.
Protocol:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure: Cells will be pre-incubated with varying concentrations of this compound.
-
Stimulation: Histamine will be added to stimulate the H1 receptor, leading to an increase in intracellular calcium.
-
Measurement: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, will be measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the histamine-induced response) will be determined.
Signaling Pathway Analysis (NF-κB)
Objective: To investigate the effect of this compound on the NF-κB signaling pathway.
Protocol:
-
Cell Line: A human mast cell line (HMC-1) will be utilized.
-
Treatment: Cells will be pre-treated with this compound for 1 hour before stimulation with a phorbol ester (PMA) and a calcium ionophore (A23187) to activate the NF-κB pathway.
-
Western Blot Analysis: Nuclear extracts will be prepared, and the levels of phosphorylated and total NF-κB p65 subunit will be determined by Western blotting.
-
ELISA: A DNA binding ELISA will be used to quantify the binding of active NF-κB to its consensus sequence.
In Vivo Studies
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of this compound in rodents.
Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (n=3 per group per time point).
-
Drug Administration: A single dose of this compound will be administered via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Blood samples will be collected at predetermined time points post-dosing.
-
Bioanalysis: Plasma concentrations of this compound will be quantified using a validated LC-MS/MS method.
-
PK Parameters: Key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability will be calculated.
Efficacy Studies
Objective: To evaluate the in vivo efficacy of this compound in an acute allergic inflammation model.
Protocol:
-
Animal Model: Male BALB/c mice (n=8 per group).
-
Treatment: Mice will be pre-treated with this compound or vehicle control orally.
-
Induction of Edema: A sub-plantar injection of histamine will be administered into the right hind paw.
-
Measurement: Paw volume will be measured using a plethysmometer at various time points after histamine injection.
-
Data Analysis: The percentage inhibition of paw edema will be calculated for each treatment group compared to the vehicle control.
Objective: To assess the efficacy of this compound in a more clinically relevant model of allergic rhinitis.
Protocol:
-
Animal Model: Female BALB/c mice (n=10 per group).
-
Sensitization: Mice will be sensitized with intraperitoneal injections of ovalbumin (OVA) and alum.
-
Challenge: Mice will be challenged intranasally with OVA to induce an allergic response.
-
Treatment: this compound or a vehicle control will be administered orally prior to the OVA challenge.
-
Evaluation: The frequency of sneezing and nasal rubbing will be counted. Bronchoalveolar lavage fluid (BALF) will be collected to measure inflammatory cell infiltration and cytokine levels (e.g., IL-4, IL-5, IL-13).
Toxicology and Safety Pharmacology
Objective: To assess the safety profile of this compound.
Protocol:
-
Acute Toxicity: A single ascending dose study in rats to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: A 14-day repeat-dose study in both rats and a non-rodent species (e.g., beagle dogs) to evaluate potential target organ toxicity. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology will be assessed.
-
Safety Pharmacology: A battery of studies to assess the effects of this compound on the central nervous, cardiovascular, and respiratory systems. This will include a functional observational battery (FOB) in rats, an evaluation of cardiovascular parameters (ECG, blood pressure, heart rate) in telemetered dogs, and respiratory function assessment in rats.
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | This compound | Reference Antihistamine |
|---|---|---|
| H1 Receptor Binding (Ki, nM) | 1.5 ± 0.2 | 2.1 ± 0.3 |
| Functional Antagonism (IC50, nM) | 5.8 ± 1.1 | 8.3 ± 1.5 |
| NF-κB Inhibition (IC50, µM) | 0.5 ± 0.1 | 1.2 ± 0.2 |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 250 ± 35 | 180 ± 28 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng·h/mL) | 450 ± 52 | 980 ± 110 |
| t1/2 (h) | 4.2 ± 0.5 | 4.5 ± 0.6 |
| Bioavailability (%) | - | 43.5 |
Table 3: Efficacy of this compound in a Mouse Model of Allergic Rhinitis
| Treatment Group | Sneezing Counts (30 min) | Nasal Rubbing Counts (30 min) | Eosinophils in BALF (x10^4) |
|---|---|---|---|
| Vehicle | 150 ± 20 | 250 ± 35 | 25 ± 4 |
| This compound (1 mg/kg) | 80 ± 15* | 130 ± 22* | 12 ± 3* |
| This compound (10 mg/kg) | 35 ± 8** | 60 ± 12** | 5 ± 2** |
| Reference Antihistamine (10 mg/kg) | 45 ± 10** | 75 ± 15** | 7 ± 2** |
*p < 0.05, **p < 0.01 vs. Vehicle
Visualizations
Caption: this compound's proposed mechanism of action.
Caption: Preclinical development workflow for this compound.
References
Application of Triptolide in a Murine Model of Rheumatoid Arthritis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triptolide, a diterpenoid triepoxide derived from the traditional Chinese herb Tripterygium wilfordii Hook F, has demonstrated potent anti-inflammatory and immunosuppressive properties. These characteristics make it a compound of significant interest for the treatment of autoimmune diseases, particularly rheumatoid arthritis (RA). In preclinical research, the collagen-induced arthritis (CIA) mouse model is a widely utilized and well-established model for studying the pathogenesis of RA and for evaluating potential therapeutic agents. This model mimics several key features of human RA, including synovitis, cartilage destruction, and bone erosion.
These application notes provide a comprehensive overview of the use of Triptolide in the murine CIA model. The included protocols offer detailed, step-by-step guidance for researchers to conduct similar studies, from the induction of arthritis to the evaluation of therapeutic outcomes. The quantitative data presented summarizes the typical effects of Triptolide on various disease parameters, and the diagrams illustrate the experimental workflow and the key signaling pathways modulated by Triptolide in the context of rheumatoid arthritis.
Data Presentation
The following tables summarize the quantitative effects of Triptolide treatment in the collagen-induced arthritis (CIA) mouse model. The data is aggregated from multiple preclinical studies and represents typical outcomes.
Table 1: Effect of Triptolide on Clinical and Histological Parameters of Arthritis
| Parameter | Vehicle Control (CIA) | Triptolide Treatment | Fold Change/Percentage Reduction |
| Arthritis Score (0-16 scale) | 8 - 12 | 2 - 4 | 60 - 75% reduction |
| Paw Thickness (mm) | 3.5 - 4.5 | 2.0 - 2.5 | 40 - 50% reduction |
| Synovial Inflammation Score | 2.5 - 3.0 | 0.5 - 1.0 | 60 - 80% reduction |
| Cartilage Damage Score | 2.0 - 2.5 | 0.5 - 1.0 | 50 - 75% reduction |
| Bone Erosion Score | 2.0 - 2.5 | 0.5 - 1.0 | 50 - 75% reduction |
Table 2: Effect of Triptolide on Serum Inflammatory Cytokines
| Cytokine | Vehicle Control (CIA) (pg/mL) | Triptolide Treatment (pg/mL) | Percentage Reduction |
| TNF-α | 150 - 250 | 50 - 100 | 60 - 66% reduction |
| IL-6 | 200 - 300 | 70 - 120 | 60 - 65% reduction |
| IL-1β | 80 - 120 | 20 - 40 | 70 - 75% reduction |
| IL-17A | 100 - 150 | 30 - 50 | 65 - 70% reduction |
Table 3: Effect of Triptolide on Bone Metabolism Markers (Micro-CT Analysis)
| Parameter | Vehicle Control (CIA) | Triptolide Treatment | Percentage Change |
| Bone Mineral Density (BMD) | Decreased | Increased vs. Control | ~15 - 25% increase |
| Bone Volume/Total Volume (BV/TV) | Decreased | Increased vs. Control | ~20 - 30% increase |
| Trabecular Number (Tb.N) | Decreased | Increased vs. Control | ~15 - 25% increase |
| Trabecular Separation (Tb.Sp) | Increased | Decreased vs. Control | ~10 - 20% decrease |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (27G)
-
Emulsifying needle or device
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
On the day of the primary immunization, prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant (CFA).
-
To do this, draw equal volumes of the collagen solution and CFA into two separate syringes connected by an emulsifying needle or a three-way stopcock.
-
Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail. The total dose of collagen should be 100 µg per mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of bovine type II collagen solution and Incomplete Freund's Adjuvant (IFA) following the same procedure as in step 1.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis Development:
-
Beginning on day 21, monitor the mice daily for the onset and severity of arthritis.
-
The clinical signs of arthritis typically appear between days 24 and 28.
-
Protocol 2: Arthritis Scoring
Procedure:
-
Visually inspect each of the four paws of the mice.
-
Assign a score to each paw based on the following scale:
-
0: No evidence of erythema or swelling.
-
1: Erythema and mild swelling confined to the tarsals or ankle joint.
-
2: Erythema and mild swelling extending from the ankle to the tarsals.
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
-
The total arthritis score for each mouse is the sum of the scores for all four paws (maximum possible score of 16).
Protocol 3: Triptolide Administration
Materials:
-
Triptolide
-
Vehicle (e.g., 0.5% carboxymethylcellulose or DMSO/saline solution)
-
Oral gavage needles
Procedure:
-
Once the clinical signs of arthritis are evident (e.g., arthritis score ≥ 4), randomly divide the mice into treatment and control groups.
-
Prepare a stock solution of Triptolide in a suitable vehicle. The typical effective dose in mice ranges from 10 to 50 µg/kg/day.
-
Administer Triptolide or the vehicle to the respective groups daily via oral gavage.
-
Continue the treatment for a predefined period, typically 2-3 weeks.
-
Monitor the arthritis score and body weight of the mice regularly throughout the treatment period.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Cytokines
Materials:
-
Mouse TNF-α, IL-6, and IL-1β ELISA kits
-
Blood collection tubes
-
Microplate reader
Procedure:
-
At the end of the treatment period, collect blood from the mice via cardiac puncture or another approved method.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the kits.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 5: Immunohistochemistry (IHC) for Joint Tissue
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., EDTA solution)
-
Paraffin
-
Microtome
-
Microscope slides
-
Primary antibodies (e.g., anti-TNF-α, anti-RANKL)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Processing:
-
Euthanize the mice and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution until the bones are soft.
-
Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome and mount them on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval as required for the specific primary antibody.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate, clear, and mount the sections.
-
Examine the slides under a microscope to assess the expression and localization of the target protein in the joint tissues.
-
Visualizations
Caption: Experimental workflow for evaluating Triptolide in the CIA mouse model.
Caption: Key signaling pathways modulated by Triptolide in rheumatoid arthritis.
Toprilidine solution preparation and storage conditions
Application Notes and Protocols for Triprolidine
Note: The requested topic "Toprilidine" likely contains a typographical error. The following information is provided for "Triprolidine," a first-generation antihistamine.
These application notes provide detailed protocols for the preparation and storage of Triprolidine solutions for research and development purposes.
Solution Preparation
Triprolidine hydrochloride is readily soluble in several common laboratory solvents. The solubility of Triprolidine hydrochloride is summarized in the table below. For optimal results, it is recommended to prepare a clear stock solution first, which can then be diluted for experimental use.
Quantitative Data: Solubility
| Solvent | Solubility | Appearance |
| Water | 50 mg/mL[1] | Clear, colorless to yellow solution[1] |
| Alcohol | 1 g in 1.5 mL of solvent[1][2] | Soluble[1][2] |
| Chloroform | 1 g in <1 mL of solvent[1] | Soluble[1] |
Storage and Stability
Proper storage of both the solid compound and its solutions is crucial to maintain its chemical integrity and activity.
Solid Form
Triprolidine hydrochloride powder should be stored in a cool, dry place in tightly sealed containers.[3][4] The recommended storage temperature is between 2-8°C.[2] While the compound is stable under normal conditions, it may discolor upon exposure to light and is incompatible with strong oxidizing agents.[2]
Stock Solutions
The stability of Triprolidine in solution is dependent on the storage temperature. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Quantitative Data: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Storage Period | Recommendations |
| -80°C | Up to 6 months[5][6] | Use within 6 months.[5] |
| -20°C | Up to 1 month[5][6] | Use within 1 month.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Triprolidine Hydrochloride Stock Solution in Water
Materials:
-
Triprolidine hydrochloride (Molar Mass: 314.85 g/mol )[7]
-
Sterile, purified water
-
Calibrated balance
-
Sterile conical tube or vial
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 3.15 mg of Triprolidine hydrochloride powder.
-
Dissolving: Add the weighed powder to a sterile tube. Add 1 mL of sterile, purified water to the tube.
-
Mixing: Vortex the solution until the solid is completely dissolved. The solution should be clear and colorless to light yellow.[1]
-
Storage: Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]
Protocol 2: In Vitro Histamine H1 Receptor Antagonism Assay
This protocol describes a general workflow to assess the H1 receptor antagonist activity of Triprolidine in a cell-based assay.
Workflow:
-
Cell Culture: Culture a cell line expressing the histamine H1 receptor (e.g., HEK293 or CHO cells) in appropriate media and conditions.
-
Cell Plating: Seed the cells into a multi-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the Triprolidine hydrochloride stock solution in a suitable assay buffer.
-
Treatment: Pre-incubate the cells with the various concentrations of Triprolidine for a specified period.
-
Stimulation: Add a known concentration of histamine to the wells to stimulate the H1 receptors. Include control wells without Triprolidine and/or histamine.
-
Signal Detection: Measure the downstream signaling event, such as changes in intracellular calcium levels or inositol phosphate accumulation, using a fluorescent or luminescent plate reader.
-
Data Analysis: Plot the response against the log of the Triprolidine concentration to determine the IC50 value, which represents the concentration of Triprolidine required to inhibit the histamine-induced response by 50%.
Visualizations
Signaling Pathway of Triprolidine
Caption: Mechanism of action of Triprolidine as an H1 receptor antagonist.
Experimental Workflow for Triprolidine Solution Preparation and Use
Caption: Workflow for preparing and using Triprolidine solutions in experiments.
Logical Relationship of Triprolidine Storage Conditions
Caption: Decision logic for the storage and stability of Triprolidine.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Triprolidine hydrochloride | 6138-79-0 [chemicalbook.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
Toprilidine Administration in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Toprilidine administration routes in rodent models, focusing on oral, intravenous, and subcutaneous methods. This document is intended to guide researchers in designing and executing preclinical studies involving this first-generation antihistamine.
Introduction
This compound, more commonly known as Triprolidine, is a first-generation H1 histamine receptor antagonist.[1][2] It functions by competitively inhibiting histamine from binding to H1 receptors, thereby mitigating allergic symptoms such as sneezing, runny nose, and itching.[1] Due to its ability to cross the blood-brain barrier, Triprolidine also exhibits sedative effects.[1] Rodent models are crucial for evaluating the pharmacokinetics, efficacy, and safety of Triprolidine. The choice of administration route is a critical factor that can significantly influence the experimental outcomes.
Quantitative Data Summary
A comprehensive review of publicly available literature reveals a notable scarcity of direct comparative pharmacokinetic studies for different administration routes of Triprolidine in rodents. The majority of the available quantitative data pertains to the oral administration route.
Table 1: Pharmacokinetic Parameters of Triprolidine Following Oral Administration in Mice
| Parameter | Value | Species/Strain | Dosage | Reference |
| Route | Oral Gavage | CD-1 Mice | 50 mg/kg | [3] |
| Metabolism | Extensive | CD-1 Mice | 50 mg/kg | [3] |
| Major Metabolite | Carboxylic acid analog (219C69) | CD-1 Mice | 50 mg/kg | [3] |
| Parent Drug in Urine | 0.3% (females) - 1.1% (males) of dose | CD-1 Mice | 50 mg/kg | [3] |
| Total Radiocarbon Recovery (72h) | >80% in urine | CD-1 Mice | 50 mg/kg | [3] |
Experimental Protocols
Oral Administration (Gavage)
Oral gavage is a common method for precise oral dosing in rodents.
Materials:
-
Triprolidine hydrochloride
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Gavage needles (stainless steel or flexible plastic, appropriate size for the animal)
-
Syringes
-
Animal scale
Protocol for Mice:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[4]
-
Dosage Preparation: Dissolve Triprolidine hydrochloride in the chosen vehicle. Triprolidine hydrochloride is soluble in water at 50 mg/mL.
-
Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head and body.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth. Gently insert the needle into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle if resistance is met.
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the solution.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress or complications.
Protocol for Rats:
-
Animal Preparation: Weigh the rat to calculate the appropriate dosing volume. The maximum recommended volume is generally 10 mL/kg.[4]
-
Dosage Preparation: Prepare the Triprolidine solution as described for mice.
-
Restraint: Restrain the rat securely, for example, by wrapping it in a towel, leaving the head exposed.
-
Gavage Needle Insertion: Measure the appropriate insertion depth of the gavage needle. Gently introduce the needle into the esophagus.
-
Administration: Slowly inject the prepared dose into the stomach.
-
Post-Administration Monitoring: Observe the rat for any adverse reactions after returning it to its cage.
Intravenous (IV) Administration
Intravenous injection allows for rapid and complete bioavailability of the compound. The lateral tail vein is the most common site for IV injections in rodents.
Materials:
-
Triprolidine hydrochloride
-
Sterile, pyrogen-free vehicle (e.g., sterile saline)
-
Syringes (e.g., 1 mL) with fine-gauge needles (e.g., 27-30G)
-
Restraining device for rodents
-
Heat lamp (optional, to induce vasodilation)
Generalized Protocol for Mice and Rats:
-
Dosage Preparation: Prepare a sterile solution of Triprolidine in a suitable vehicle.
-
Animal Preparation: Place the animal in a restraining device. If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Injection Site Preparation: Disinfect the injection site on the tail with an appropriate antiseptic.
-
Needle Insertion and Injection: Insert the needle into the lateral tail vein at a shallow angle. Slowly inject the solution.
-
Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse effects.
Subcutaneous (SC) Administration
Subcutaneous injection is a common parenteral route for sustained absorption.
Materials:
-
Triprolidine hydrochloride
-
Sterile vehicle
-
Syringes with appropriate-sized needles (e.g., 25-27G for mice, 23-25G for rats)
Generalized Protocol for Mice and Rats:
-
Dosage Preparation: Prepare a sterile solution of Triprolidine.
-
Injection Site Selection: The loose skin over the back, between the shoulders, is a common site for SC injections.
-
Injection Procedure:
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure a blood vessel has not been punctured.
-
Slowly inject the solution.
-
-
Post-Injection Monitoring: Return the animal to its cage and observe for any local or systemic reactions.
Visualizations
Caption: Mechanism of action of this compound as an H1 histamine receptor antagonist.
Caption: General experimental workflow for this compound administration in rodent studies.
References
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics and antihistaminic effects of brompheniramine [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Mass Spectrometry Analysis of Triprolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantitative analysis of Triprolidine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined below are based on established and validated analytical techniques.
Introduction
Triprolidine is a potent histamine H1-receptor antagonist used for the symptomatic treatment of allergic rhinitis and other allergic conditions. Accurate and sensitive quantification of Triprolidine in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This application note details a robust LC-MS/MS method for the determination of Triprolidine in human plasma.
Experimental Protocols
A highly efficient and selective method for the simultaneous quantification of Triprolidine in human plasma involves liquid chromatography-ion trap-tandem mass spectrometry (LC-ESI-ion trap-tandem MS).[1][2]
2.1. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is effective for extracting Triprolidine from plasma samples.[1][2]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., Gabapentin at a suitable concentration)
-
-
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
2.2. Liquid Chromatography (LC) Conditions
Chromatographic separation is achieved using a C18 reversed-phase column with an isocratic mobile phase.[1][2]
-
Column: C18 ACE® (50.0 mm x 2.1 mm, 5 µm) or equivalent[1][2]
-
Mobile Phase: Water:Methanol:Formic Acid (55:45:0.5, v/v/v)[1][2]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Run Time: 5.0 minutes[1]
2.3. Mass Spectrometry (MS) Conditions
An ion trap mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1][2]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Scan Type: Full-scan spectra showing the product ion of [M+H]+[2]
-
Key Mass Transitions: The specific mass-to-charge ratio (m/z) transitions to be monitored are detailed in the table below.
Data Presentation: Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Triprolidine.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) |
| Triprolidine | 279.1 | 208.1 | Gabapentin | 172.0 | 154.0 |
Table 1: Mass Spectrometry Parameters for Triprolidine Analysis.[1][2]
Method Validation and Performance
The described method has been validated and demonstrated to be highly efficient, selective, and specific.[1]
-
Linearity: The calibration curve for Triprolidine is linear over the range of 0.2 to 20.0 ng/mL in human plasma.[1]
-
Accuracy and Precision: The within- and between-batch accuracy and precision are within 94.3-106.3% and 1.0-9.6% respectively.[1]
-
Recovery: The mean recovery of Triprolidine from plasma is approximately 93.6%.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the Triprolidine mass spectrometry analysis protocol.
Caption: Workflow for Triprolidine Analysis.
Signaling Pathway (Metabolism)
While a detailed signaling pathway is not directly applicable to a mass spectrometry protocol, it is relevant to note the metabolism of Triprolidine. The primary metabolite is hydroxymethyltriprolidine, which can also be characterized by HPLC-thermospray ionization mass spectrometry.[3] The analysis of this metabolite may be relevant in comprehensive pharmacokinetic studies.
This protocol provides a solid foundation for the robust and reliable quantification of Triprolidine in a research or drug development setting. As with any analytical method, it is recommended to perform in-house validation to ensure it meets the specific requirements of the intended application.
References
- 1. Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of HPLC-thermospray ionization mass spectrometry for the analysis of triprolidine and its metabolite hydroxymethyltriprolidine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Toprilidine (Triprolidine) Solubility for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the solubility of Toprilidine (Triprolidine) for successful in vivo experiments. The information is presented in a question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound for my in vivo study. Why is its solubility a challenge?
A1: It is highly likely that "this compound" is a typographical error for "Triprolidine," a first-generation H1 histamine antagonist. Triprolidine's solubility is significantly influenced by pH. The commercially available form is typically Triprolidine hydrochloride (HCl), a salt that is readily soluble in water.[1] However, the free base form of Triprolidine, which may be present at physiological pH (e.g., in the intestines), has much lower aqueous solubility. One study notes a solubility of >47.2 µg/mL at pH 7.4, which is considerably lower than its hydrochloride salt form.[2] This pH-dependent solubility can lead to precipitation and poor absorption when administered in vivo.
Q2: What are the key physicochemical properties of Triprolidine to consider for formulation development?
A2: Understanding the physicochemical properties of Triprolidine is crucial for selecting an appropriate solubilization strategy. While a complete dataset is not available in the public domain, the following information is key:
-
Form: Triprolidine is often supplied as a hydrochloride salt (C19H22N2·HCl·H2O), which is a white crystalline powder.[3]
-
Solubility: The hydrochloride salt has high solubility in water and alcohol.[1] The free base has low aqueous solubility.
-
LogP: The estimated LogP of Triprolidine is 4.223, indicating it is a lipophilic compound.
Q3: What are the primary strategies to enhance the solubility of Triprolidine for oral in vivo studies?
A3: Several formulation strategies can be employed to overcome the solubility challenges of Triprolidine for oral administration. These include:
-
pH Adjustment: Maintaining a low pH can keep Triprolidine in its more soluble protonated (salt) form.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.
-
Cyclodextrins: Encapsulating the Triprolidine molecule within a cyclodextrin complex can enhance its aqueous solubility.
-
Amorphous Solid Dispersions (ASDs): Dispersing Triprolidine in a polymer matrix in an amorphous state can improve its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: For lipophilic drugs like Triprolidine, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.
Troubleshooting Guides
Guide 1: Simple Aqueous Formulations
Issue: My Triprolidine HCl precipitates when I try to make a simple aqueous solution for oral gavage.
| Potential Cause | Troubleshooting Step |
| High pH of the vehicle | Ensure the final pH of the formulation is acidic (e.g., pH 2-4) to maintain Triprolidine in its soluble salt form. You can use a pharmaceutically acceptable buffer. |
| Concentration too high | While the reported solubility of the HCl salt is high, it can vary with the purity of the compound and the exact composition of the vehicle. Try reducing the concentration. |
| Common ion effect | If your vehicle contains high concentrations of chloride ions, it could slightly reduce the solubility of the HCl salt. This is generally a minor effect. |
Guide 2: Co-Solvent Formulations
Issue: My Triprolidine precipitates out of the co-solvent mixture over time or upon dilution.
| Potential Cause | Troubleshooting Step |
| Inappropriate co-solvent | Test the solubility of Triprolidine in various pharmaceutically acceptable co-solvents such as propylene glycol (PG), polyethylene glycol (PEG 400), and ethanol. |
| Co-solvent concentration too low | The amount of co-solvent may be insufficient to maintain solubility. Gradually increase the percentage of the co-solvent in your vehicle. Be mindful of the potential toxicity of the co-solvent in your animal model. |
| Precipitation upon dilution in the GI tract | The formulation may be stable in the syringe but precipitates upon contact with the aqueous environment of the stomach. Consider adding a precipitation inhibitor, such as a polymer (e.g., HPMC), to your formulation. |
Guide 3: Oral Gavage Administration
Issue: I'm observing signs of distress in my animals after oral gavage.
| Potential Cause | Troubleshooting Step |
| Improper gavage technique | Ensure you are using the correct size and type of gavage needle for your animal model. The animal should be properly restrained to avoid injury to the esophagus or accidental administration into the trachea.[4][5][6][7] |
| Formulation viscosity or osmolality | A very viscous or hypertonic solution can cause gastrointestinal distress. Adjust the formulation to be as close to physiological conditions as possible. |
| Irritation from the formulation | High concentrations of certain co-solvents or extreme pH can irritate the gastric mucosa. If possible, adjust the formulation to be less irritating. |
Quantitative Data Presentation
The following table summarizes the available solubility data for Triprolidine hydrochloride.
| Solvent/Vehicle | Solubility | Notes | Reference |
| Water | 50 mg/mL | Clear, colorless to yellow solution. | [1] |
| Water (pH 7.4) | >47.2 µg/mL | Likely refers to the free base form. | [2] |
| Alcohol | 1 part in 1.5 parts of solvent | Highly soluble. | [1] |
| Chloroform | 1 part in less than 1 part of solvent | Very highly soluble. | [1] |
| DMSO | 100 mg/mL | Requires sonication to dissolve. | [8] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a simple co-solvent formulation suitable for oral administration in rodents.
Materials:
-
Triprolidine HCl
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile water
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Vehicle Preparation: In a sterile glass vial, prepare the desired co-solvent vehicle. A common starting point is a mixture of PEG 400, PG, and water. For example, a 40:10:50 (v/v/v) mixture of PEG 400:PG:Water.
-
Dissolution: Slowly add the pre-weighed Triprolidine HCl powder to the vehicle while stirring continuously with a magnetic stirrer.
-
Gentle Heating/Sonication: If the compound does not dissolve readily, gentle heating (to no more than 40°C) or sonication in a water bath can be applied to facilitate dissolution.
-
pH Adjustment (Optional): If necessary, adjust the pH of the final solution to an acidic range (e.g., pH 3-4) using a dilute solution of a pharmaceutically acceptable acid (e.g., HCl or citric acid).
-
Final Volume: Adjust the final volume with the vehicle to achieve the target concentration.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved particulates before administration.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an ASD for preclinical studies.
Materials:
-
Triprolidine
-
A suitable polymer (e.g., HPMCAS, PVP, Soluplus®)
-
A volatile organic solvent (e.g., acetone, methanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the Triprolidine and the selected polymer in the organic solvent in a round-bottom flask. The ratio of drug to polymer will need to be optimized, but a common starting point is 1:3 or 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done at a controlled temperature to avoid degradation of the drug or polymer.
-
Drying: A thin film of the drug-polymer mixture will form on the wall of the flask. Further dry this film under high vacuum in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Collection and Milling: Scrape the dried ASD from the flask. The resulting material can be gently milled to a fine powder.
-
Characterization: It is essential to characterize the ASD to confirm that the drug is in an amorphous state using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Suspension for Dosing: The ASD powder can be suspended in an appropriate aqueous vehicle (e.g., water with a suspending agent like 0.5% methylcellulose) for oral gavage.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Triprolidine Hydrochloride Anhydrous | C19H23ClN2 | CID 5702129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugfuture.com [drugfuture.com]
- 4. instechlabs.com [instechlabs.com]
- 5. queensu.ca [queensu.ca]
- 6. uq.edu.au [uq.edu.au]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Toprilidine (Triprolidine) Crystallization Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Toprilidine, more commonly known as Triprolidine.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical name for "this compound"?
The correct and widely recognized chemical name is Triprolidine. It is a first-generation antihistamine. This guide will refer to the compound as Triprolidine.
Q2: What are the common forms of Triprolidine used in crystallization experiments?
Triprolidine is often used as its hydrochloride salt, which can exist in different forms, including a monohydrate and an anhydrous form. It's also important to be aware of the existence of geometric isomers, such as the (Z)-isomer, which can impact crystallization.
Q3: What are the known solvents for Triprolidine Hydrochloride?
Triprolidine hydrochloride exhibits varying solubility in different solvents. This property is fundamental to designing a successful crystallization protocol.
| Solvent System | Solubility | Reference |
| Water | 50 mg/mL (yields a clear, colorless to yellow solution) | [1] |
| 0.1 N HCl | 337.74 mg/mL | [2] |
| Phosphate Buffer (pH 7.4) | 394.79 mg/mL | [2] |
| Alcohol | Soluble (1 in 1.5 of solvent) | [1] |
| Chloroform | Soluble (1 in less than 1 of solvent) | [1] |
| Ethyl Methyl Ketone | Mentioned as a crystallization solvent in a patent. | [3] |
Q4: Does Triprolidine exhibit polymorphism?
Yes, there is evidence suggesting that Triprolidine hydrochloride can exhibit polymorphism. A Differential Scanning Calorimetry (DSC) thermogram has shown a sharp peak at approximately 122.97 °C, which is attributed to both melting and polymorphic transitions. The existence of a monohydrate and a (Z)-isomer also points towards the potential for different crystal forms. Controlling polymorphism is critical as different forms can have different physicochemical properties.
Troubleshooting Guide
This section addresses common issues encountered during Triprolidine crystallization experiments in a question-and-answer format.
Problem 1: No crystals are forming, even after cooling.
Q: I've dissolved my Triprolidine Hydrochloride in a solvent and cooled the solution, but no crystals have appeared. What should I do?
A: This is a common issue often related to the solution not being supersaturated. Here are several troubleshooting steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a few crystals of Triprolidine Hydrochloride from a previous successful experiment, add a tiny amount (a "seed crystal") to the solution. This will provide a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is too dilute, you can increase the concentration by slowly evaporating some of the solvent.
-
Anti-Solvent Addition: If your Triprolidine Hydrochloride is dissolved in a good solvent, you can try adding a miscible "anti-solvent" in which it is poorly soluble. This will reduce the overall solubility and induce crystallization. This should be done dropwise at the point of maximum agitation to avoid localized high supersaturation, which can lead to oiling out or amorphous precipitation.
-
-
Further Cooling: Try cooling the solution to a lower temperature using an ice bath or refrigerator.
Problem 2: The product has "oiled out" instead of crystallizing.
Q: Upon cooling, my Triprolidine Hydrochloride separated as an oil instead of forming solid crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system. Here are some strategies to overcome this:
-
Increase Solvent Volume: The solution might be too concentrated. Try re-heating the mixture to dissolve the oil and then add a small amount of additional solvent to decrease the saturation point. Then, cool the solution again, but more slowly.
-
Slower Cooling: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature slowly on the benchtop before any further cooling in an ice bath. Insulating the flask can also help to slow down the cooling rate.
-
Change Solvent System: The boiling point of your solvent might be too high relative to the melting point of your compound in that solvent. Consider using a lower-boiling point solvent or a different solvent mixture.
Problem 3: The crystals are very fine needles and difficult to filter.
Q: My Triprolidine Hydrochloride crystallized as very fine needles, which is making filtration and drying difficult. How can I obtain larger, more equant crystals?
A: Crystal habit (the external shape of the crystals) is influenced by various factors. Fine needles often result from rapid crystallization.
-
Slower Crystallization Rate:
-
Slower Cooling: As mentioned previously, a slower cooling rate allows crystals to grow more slowly and potentially larger and with a more favorable aspect ratio.
-
Slower Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent much more slowly to reduce the rate of supersaturation generation.
-
-
Solvent System Modification: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures.
-
Agitation: The level of agitation can influence crystal size and shape. Experiment with different stirring speeds. Lower agitation rates can sometimes lead to larger crystals, but ensure the solution remains homogeneous.
Problem 4: The final product has low purity.
Q: After crystallization, my Triprolidine Hydrochloride is still impure. How can I improve the purity?
A: Crystallization is a purification technique, but its effectiveness depends on the process conditions and the nature of the impurities.
-
Washing: Ensure the filtered crystals are washed with a small amount of cold crystallization solvent or a suitable anti-solvent to remove residual mother liquor that contains impurities.
-
Recrystallization: A second crystallization of the purified material can significantly improve purity.
-
Slower Crystal Growth: Rapid crystal growth can trap impurities within the crystal lattice. Slower cooling or anti-solvent addition can lead to better impurity rejection.
-
Impurity Identification: Understanding the nature of the impurity can help in selecting a solvent system where the impurity is highly soluble, thus remaining in the mother liquor.
Experimental Protocols
Protocol 1: Cooling Crystallization of Triprolidine Hydrochloride
This is a general protocol based on common crystallization practices. Optimal parameters for your specific case may vary.
-
Dissolution: In a suitable flask, dissolve the crude Triprolidine Hydrochloride in a minimal amount of a suitable solvent (e.g., ethyl methyl ketone) at an elevated temperature (e.g., 50-60 °C) with stirring until all the solid has dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling:
-
Allow the solution to cool slowly to room temperature on a benchtop, undisturbed.
-
Once at room temperature, you can further cool the flask in an ice bath to maximize the yield.
-
-
Seeding (Optional but Recommended): When the solution is slightly supersaturated (just below the dissolution temperature), add a small amount of pure Triprolidine Hydrochloride seed crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization of Triprolidine Hydrochloride
-
Dissolution: Dissolve the crude Triprolidine Hydrochloride in a minimal amount of a good solvent (e.g., water or alcohol) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add a miscible anti-solvent (a solvent in which Triprolidine Hydrochloride is poorly soluble) dropwise. Continue adding the anti-solvent until the solution becomes cloudy and crystals begin to form.
-
Maturation: Allow the mixture to stir for a period (e.g., 1-2 hours) to allow for complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
References
- 1. Modification of crystal habit and its role in dosage form performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine) - Google Patents [patents.google.com]
Technical Support Center: Optimizing Investigational Compound Dosage to Reduce Toxicity
Disclaimer: The compound "Toprilidine" is not found in the scientific literature. This guide provides a general framework for optimizing the dosage of a novel investigational compound, referred to as "Compound X," to minimize toxicity, based on established principles of toxicology and pharmacology.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the initial dosage range for Compound X in my in vitro experiments?
A1: Begin with a broad dose-range finding study. It is recommended to use a logarithmic scale for the concentrations to cover a wide range efficiently (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). The goal of this initial screen is to identify a concentration range that shows a biological effect and to pinpoint the concentrations at which toxicity begins to appear.[1][2]
Q2: What are the most common and reliable methods for assessing the cytotoxicity of Compound X?
A2: Several in vitro assays are widely used to assess cytotoxicity.[3][4][5] Commonly used methods include:
-
MTT or WST-8 Assays: These are colorimetric assays that measure the metabolic activity of viable cells.[6][7] A decrease in metabolic activity is indicative of cytotoxicity.
-
LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH) released into the cell culture medium from damaged cells, which indicates a loss of membrane integrity.[6]
-
Live/Dead Staining: Using fluorescent dyes like propidium iodide and Hoechst stain can help visualize and quantify the number of live and dead cells in a population.[8]
Q3: How do I determine the therapeutic index for Compound X and what does it signify?
A3: The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[9][10] In a preclinical setting, this can be estimated by comparing the concentration that causes 50% of the maximum toxic effect (TD50) to the concentration that produces 50% of the desired effect (ED50). A higher TI indicates a wider margin of safety between the effective and toxic doses.[9][11]
Q4: My results are showing high variability between experiments. What could be the cause?
A4: High variability can stem from several factors. Ensure consistency in your experimental setup, including cell seeding density, incubation times, and reagent preparation.[12] It is also crucial to maintain a consistent passage number for your cell lines, as cellular characteristics can change over time in culture. Implementing proper controls, such as vehicle-only and positive controls for toxicity, can help identify sources of variability.
Troubleshooting Guides
Issue 1: High levels of cell death are observed even at the lowest concentrations of Compound X.
| Possible Cause | Troubleshooting Step |
| Compound X is highly potent and toxic. | Expand the dose-response study to include even lower concentrations (e.g., in the nanomolar or picomolar range). |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Contamination of Compound X stock. | Prepare a fresh stock solution of Compound X and repeat the experiment. |
Issue 2: The dose-response curve for Compound X is not sigmoidal.
| Possible Cause | Troubleshooting Step |
| Inappropriate concentration range. | The selected concentrations may be too high or too low to capture the full sigmoidal curve. Adjust the concentration range based on initial findings.[2] |
| Compound X has a non-standard mechanism of action. | Some compounds may exhibit non-sigmoidal dose-response relationships. Consider if the observed pattern is reproducible and biologically plausible. |
| Experimental artifact. | Review the experimental protocol for any potential errors in dilution, plating, or measurement. Spectrophotometric interference from the compound with the assay reagents can also be a factor.[13] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic potential of Compound X on a given cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Compound X stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of isopropanol and DMSO)[6]
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Compound X. Include wells with medium only (blank), cells with medium and vehicle (negative control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a duration relevant to the intended application of Compound X (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[6]
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Generation of a Dose-Response Curve
Objective: To characterize the relationship between the dose of Compound X and its biological effect.
Methodology:
-
Select a quantifiable biological response: This could be cell viability (from Protocol 1), inhibition of a specific enzyme, or expression of a biomarker.
-
Choose a wide range of concentrations: As in the initial dose-finding study, use a logarithmic scale to cover several orders of magnitude.
-
Perform the assay: Follow the specific protocol for the chosen biological response, ensuring each concentration is tested in replicate (e.g., triplicate).
-
Data Normalization: Normalize the data. For example, express the response as a percentage of the maximum possible response or as a percentage relative to the vehicle control.
-
Graphing: Plot the normalized response (Y-axis) against the logarithm of the compound concentration (X-axis).[2]
-
Curve Fitting: Use a non-linear regression model (e.g., a four-parameter logistic model) to fit a sigmoidal curve to the data. This will allow for the calculation of key parameters like the EC50 (or IC50) and the Hill slope.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for Compound X in Different Cell Lines
| Cell Line | IC50 (µM) | Therapeutic Index (TI) |
| Hepatocytes (HepG2) | 15.2 | 3.3 |
| Cardiomyocytes (AC16) | 8.9 | 1.8 |
| Renal Proximal Tubule Cells (HK-2) | 25.8 | 5.2 |
| Target Cancer Cell Line (e.g., MCF-7) | 5.0 (EC50 for efficacy) | N/A |
Note: The Therapeutic Index is calculated as IC50 (in a non-target cell line) / EC50 (in the target cell line).
Visualizations
Caption: Experimental workflow for optimizing Compound X dosage.
Caption: Hypothetical signaling pathway for Compound X-induced toxicity.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Advancements in Early Toxicity Testing [Podcast] | Molecular Devices [fr.moleculardevices.com]
- 5. agilent.com [agilent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. dovepress.com [dovepress.com]
- 13. biorxiv.org [biorxiv.org]
Toprilidine synthesis yield improvement strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Triprolidine.
Troubleshooting Guides
Issue 1: Low overall yield in Wittig reaction pathway.
Question: We are experiencing low yields of Triprolidine when using the Wittig reaction approach. What are the potential causes and how can we optimize the reaction?
Answer:
Low yields in the Wittig synthesis of Triprolidine can stem from several factors, from the quality of reagents to the reaction conditions. Here is a step-by-step guide to troubleshoot this issue:
-
Reagent Quality:
-
Phosphonium Salt: Ensure the 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide is pure and dry. Impurities can interfere with the ylide formation.
-
2-(p-toluoyl)pyridine: The purity of this starting material is crucial. Consider recrystallization or column chromatography if impurities are suspected.
-
Base: The choice and quality of the base are critical for efficient ylide formation. Use a strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or n-butyllithium (n-BuLi). Ensure the base is not expired or degraded.
-
-
Reaction Conditions:
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are suitable for the Wittig reaction. Ensure the solvent is anhydrous, as water will quench the ylide.
-
Temperature: Ylide formation is typically carried out at low temperatures (e.g., 0 °C or below) to ensure stability. The subsequent reaction with the ketone can then be allowed to warm to room temperature.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Side Reactions:
-
Ylide Decomposition: The phosphonium ylide can be unstable, especially at higher temperatures. Prepare and use the ylide in situ.
-
Cannizzaro-type reactions: Aldehydes without α-hydrogens can undergo disproportionation in the presence of a strong base. While 2-(p-toluoyl)pyridine is a ketone, basic conditions can promote other side reactions.
-
Optimization Strategies:
| Parameter | Recommendation | Expected Outcome |
| Base | Switch from a weaker base (e.g., NaOH) to a stronger base (e.g., n-BuLi or NaH). | Increased rate and extent of ylide formation, leading to a higher yield. |
| Solvent | Ensure the use of anhydrous aprotic solvents like THF or toluene. | Prevents quenching of the ylide and improves reaction efficiency. |
| Temperature | Maintain low temperatures (0 °C to -78 °C) during ylide formation. | Enhances ylide stability and minimizes decomposition. |
| Reagent Ratio | Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base. | Drives the reaction to completion. |
Issue 2: Unfavorable E/Z isomer ratio.
Question: Our synthesis is producing a high proportion of the undesired Z-isomer of Triprolidine. How can we improve the stereoselectivity towards the more active E-isomer?
Answer:
The E-isomer of Triprolidine is known to be significantly more active than the Z-isomer. Controlling the stereoselectivity of the Wittig reaction is therefore crucial.
-
Understanding the Stereochemistry: The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions.
-
Stabilized vs. Unstabilized Ylides: The ylide used in Triprolidine synthesis is generally considered semi-stabilized. For such ylides, the E/Z ratio can be sensitive to reaction conditions.
-
Reaction Conditions: The presence of lithium salts can favor the formation of the Z-isomer through a kinetic pathway. "Salt-free" conditions, where lithium cations are absent, tend to favor the thermodynamic E-isomer.
-
-
Strategies to Increase E-isomer Formation:
-
Choice of Base: Using sodium-based strong bases like sodium hydride (NaH) or sodium amide (NaNH2) instead of lithium-based bases like n-BuLi can favor the E-isomer.
-
Solvent Polarity: Aprotic, non-polar solvents like toluene or hexane can promote the formation of the E-isomer.
-
Temperature: Running the reaction at a slightly elevated temperature (after the initial ylide formation) can allow for the equilibration of the betaine intermediate, favoring the more stable E-product.
-
Isomerization: If a mixture of isomers is obtained, the Z-isomer can be isomerized to the more stable E-isomer. This is often achieved by treating the mixture with a strong acid, such as sulfuric acid or methanesulfonic acid, at elevated temperatures.
-
Post-synthesis Isomerization Protocol:
-
Dissolve the E/Z mixture of Triprolidine in a suitable solvent like toluene.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture and monitor the isomerization by HPLC.
-
Once the desired E/Z ratio is achieved, cool the reaction and neutralize the acid.
-
Extract the product and purify by chromatography or crystallization.
Issue 3: Difficulty in removing triphenylphosphine oxide byproduct.
Question: We are struggling to separate the final Triprolidine product from the triphenylphosphine oxide byproduct. What are the most effective purification methods?
Answer:
Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction due to its polarity and tendency to co-crystallize with the product.
-
Purification Strategies:
-
Column Chromatography: This is a very effective method. Use a silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). The less polar Triprolidine will elute before the more polar triphenylphosphine oxide.
-
Acid-Base Extraction: Triprolidine is a basic compound due to its pyridine and pyrrolidine nitrogen atoms.
-
Dissolve the crude product mixture in a non-polar organic solvent (e.g., diethyl ether or toluene).
-
Extract the organic layer with an aqueous solution of a weak acid (e.g., 1 M citric acid or dilute HCl). The basic Triprolidine will move to the aqueous layer as a salt, while the neutral triphenylphosphine oxide will remain in the organic layer.
-
Separate the aqueous layer and basify it with a base (e.g., NaOH or NaHCO3) to regenerate the free base of Triprolidine.
-
Extract the Triprolidine back into an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the purified product.
-
-
Crystallization: In some cases, careful selection of a crystallization solvent can lead to the selective precipitation of either the product or the byproduct. This often requires some experimentation with different solvent systems.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to Triprolidine?
A1: The two primary synthetic pathways to Triprolidine are:
-
The Wittig Reaction: This involves the reaction of 2-(p-toluoyl)pyridine with the ylide generated from 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide.
-
The Mannich-Grignard Pathway: This route starts with the Mannich reaction of 4'-methylacetophenone, paraformaldehyde, and pyrrolidine to form a Mannich base. This intermediate then reacts with a 2-pyridyl Grignard reagent (2-pyridylmagnesium bromide), followed by dehydration to yield Triprolidine.
Q2: How can I monitor the progress of the Triprolidine synthesis?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under UV light. The disappearance of the starting materials (e.g., 2-(p-toluoyl)pyridine) and the appearance of the product spot will indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring, especially for tracking the E/Z isomer ratio.
Q3: What are the common impurities found in synthesized Triprolidine?
A3: Besides the Z-isomer and triphenylphosphine oxide (in the Wittig route), other potential impurities can include:
-
Unreacted starting materials: 2-(p-toluoyl)pyridine and the phosphonium salt or its degradation products.
-
Byproducts from side reactions of the ylide.
-
In the Mannich-Grignard route, impurities can include the alcohol intermediate before dehydration and byproducts from the Grignard reaction.
Q4: What are the optimal storage conditions for the synthesized Triprolidine?
A4: Triprolidine, particularly as the hydrochloride salt, should be stored in a well-closed container, protected from light and moisture, at controlled room temperature. The free base may be more sensitive to oxidation and should be stored under an inert atmosphere if possible.
Experimental Protocols
Protocol 1: Wittig Synthesis of (E/Z)-Triprolidine
-
Ylide Formation:
-
To a stirred suspension of 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as potassium tert-butoxide (1.1 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 1 hour. The formation of the orange-red ylide should be observed.
-
-
Wittig Reaction:
-
Dissolve 2-(p-toluoyl)pyridine (1.0 eq) in anhydrous THF.
-
Add the solution of 2-(p-toluoyl)pyridine dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or via acid-base extraction to remove triphenylphosphine oxide and obtain the E/Z mixture of Triprolidine.
-
Visualizations
Caption: Workflow for the Wittig synthesis of Triprolidine.
Caption: Troubleshooting logic for low yield in Triprolidine synthesis.
common pitfalls in Toprilidine experimental assays
Welcome to the technical support center for Toprilidine, a potent and selective allosteric inhibitor of MEK1/2 kinases. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental assays.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of MEK1/2. It binds to a pocket adjacent to ATP, preventing the conformational changes required for MEK1/2 to phosphorylate its downstream target, ERK1/2. This leads to the inhibition of the RAS/RAF/MEK/ERK signaling pathway, which is commonly hyperactivated in various cancers.
2. What are the recommended storage and handling conditions for this compound?
This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
3. In which cell lines is this compound expected to be most effective?
This compound is most effective in cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway, such as BRAF V600E or KRAS mutations. The sensitivity to this compound can vary depending on the specific genetic context of the cell line.[1]
Troubleshooting Guides
Western Blotting for Phospho-ERK (p-ERK)
A common application of this compound is to assess its inhibitory effect on the MEK1/2 pathway by measuring the levels of phosphorylated ERK1/2 (p-ERK1/2).
| Problem | Potential Cause | Recommended Solution |
| No or weak p-ERK signal in control cells | Inadequate stimulation of the pathway. | Serum-starve cells overnight, then stimulate with a growth factor (e.g., EGF, FGF) or serum for 15-30 minutes before lysis. |
| Phosphatase activity during sample preparation.[2] | Ensure lysis buffer contains fresh phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[2] | |
| Poor antibody quality or incorrect dilution. | Use a validated p-ERK antibody at the recommended dilution. Perform a dilution series to optimize the signal. | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Ensure the transfer buffer is correctly prepared and the transfer is run at the appropriate voltage and time.[3] | |
| High background on the blot | Insufficient blocking or washing. | Increase blocking time to 1-2 hours at room temperature. Use a fresh blocking solution (e.g., 5% BSA in TBST). Increase the duration and number of washes.[3] |
| Secondary antibody concentration is too high. | Optimize the secondary antibody concentration by performing a titration. | |
| p-ERK and total ERK bands are not well-resolved | Inappropriate gel percentage. | Use a higher percentage acrylamide gel (e.g., 12% or 15%) to better separate the two bands, which are close in molecular weight.[4] |
| Overloading of protein. | Reduce the amount of protein loaded per well. High protein concentrations can cause band merging.[4] | |
| Stripping and re-probing for total ERK gives a weak signal | Harsh stripping conditions.[5] | Use a milder stripping buffer or consider running two separate gels to avoid stripping altogether.[5] |
| Incomplete removal of the primary/secondary antibody complex. | Ensure the stripping buffer is at the correct pH and consider extending the incubation time or warming the buffer slightly.[3] |
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells. |
| Edge effects in the plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Overestimation or underestimation of cell viability with MTT assay | Interference of the compound with MTT reduction.[6] | Some compounds can directly affect cellular metabolic activity or interact with the MTT reagent.[6] It is recommended to supplement the MTT assay with a non-metabolic assay, such as a trypan blue exclusion assay or a crystal violet assay.[6] |
| Changes in cellular metabolism not related to viability.[6] | This compound, by inhibiting a key signaling pathway, may alter the metabolic state of the cells, affecting the reduction of tetrazolium salts. Consider using an ATP-based assay (e.g., CellTiter-Glo®) which is less susceptible to metabolic reprogramming.[7] | |
| IC50 value is higher than expected | Incorrect drug concentration. | Verify the stock concentration and perform a fresh serial dilution. |
| Cell line is resistant to MEK inhibition. | Confirm the mutational status of the cell line. Some cell lines may have intrinsic resistance mechanisms. | |
| Insufficient incubation time. | The effects of this compound on cell viability may take time to manifest. Consider extending the incubation period (e.g., 48, 72, or 96 hours). | |
| Absorbance values are too low in all wells | Low cell number. | Optimize the initial cell seeding density. |
| The chosen assay is not sensitive enough for the cell type.[8] | Consider a more sensitive assay, such as a fluorescent or luminescent-based method.[7] |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK and Total ERK
-
Cell Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for the specified time.
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto a 12% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency with Ponceau S stain.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and image with a chemiluminescence detector.
-
-
Stripping and Re-probing (Optional):
-
After imaging, wash the membrane in TBST.
-
Incubate in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly and re-block before incubating with a primary antibody against total ERK.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/KRAS Status | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 15 |
| HT-29 | Colorectal Cancer | BRAF V600E | 25 |
| HCT116 | Colorectal Cancer | KRAS G13D | 250 |
| Panc-1 | Pancreatic Cancer | KRAS G12D | 800 |
| MCF-7 | Breast Cancer | Wild-Type | >10,000 |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody | Supplier | Catalog # | Recommended Dilution |
| Phospho-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | 4370 | 1:2000 |
| Total ERK1/2 | Cell Signaling Technology | 4695 | 1:1000 |
| GAPDH | Santa Cruz Biotechnology | sc-47724 | 1:5000 |
Visualizations
Caption: this compound inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.
Caption: Workflow for assessing this compound efficacy via Western Blotting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
how to prevent Toprilidine degradation in solution
This technical support center provides guidance on preventing the degradation of Toprilidine in solution, addressing common issues encountered by researchers, scientists, and drug development professionals during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
This compound is susceptible to degradation under several conditions, with the primary factors being:
-
Oxidation: Exposure to oxidative stress is a significant cause of degradation.[1][[“]]
-
Extreme pH: this compound shows instability in alkaline environments, leading to complete degradation.[3][4] While its stability in acidic conditions is also a concern, alkaline conditions are particularly detrimental.
-
Light Exposure: Photolytic stress can induce the formation of a geometrical isomer of this compound.[1][[“]]
Q2: What are the major degradation products of this compound?
Under oxidative stress, this compound primarily degrades into two major products:
Photodegradation primarily results in the formation of:
-
Z-Toprilidine (a geometrical isomer)[1]
Q3: How can I prevent the degradation of my this compound solution?
To maintain the stability of your this compound solution, consider the following preventative measures:
-
pH Control: Maintain a neutral or slightly acidic pH for your solution. Avoid alkaline conditions, as they cause rapid degradation.[3][4] The use of a suitable buffering system is highly recommended.
-
Protection from Light: Store this compound solutions in amber vials or protect them from light to prevent photodegradation.
-
Use of Antioxidants: To mitigate oxidative degradation, consider adding antioxidants to your solution. The choice of antioxidant should be compatible with your experimental setup and downstream applications.
-
Inert Atmosphere: For long-term storage or when working with sensitive applications, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Temperature Control: Store solutions at recommended temperatures (typically refrigerated or frozen) to slow down the rate of all potential degradation reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected results | Degradation of this compound in the experimental solution. | Verify the pH of your solution and ensure it is not alkaline. Protect your solution from light. Prepare fresh solutions before use. |
| Appearance of unknown peaks in chromatography | Formation of degradation products. | Analyze the degradation products using a stability-indicating method (see experimental protocols). Compare the retention times with known degradation products. |
| Solution discoloration | Potential oxidative degradation or other chemical reactions. | Prepare the solution using deoxygenated solvents and consider adding an antioxidant. Store under an inert atmosphere. |
Experimental Protocols
Protocol: Stress Testing of this compound in Solution
This protocol outlines a general procedure for subjecting a this compound solution to various stress conditions to evaluate its stability.
1. Materials:
- This compound standard
- HPLC-grade water, methanol, and acetonitrile
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- pH meter
- HPLC or UHPLC system with a C18 column[1][3]
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Acid Degradation:
-
To an aliquot of the stock solution, add 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period.
-
At defined time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Alkaline Degradation:
-
To an aliquot of the stock solution, add 0.1 N NaOH.
-
Incubate and sample as described for acid degradation, neutralizing with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add 3% H₂O₂.
-
Incubate at room temperature, protected from light, and collect samples at various time points for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a UV light source (e.g., 254 nm) for a defined duration.
-
Keep a control sample in the dark.
-
Sample at different time intervals for analysis.
-
3. Analysis:
- Analyze all samples using a validated stability-indicating HPLC or UHPLC method.[1][3]
- Monitor the decrease in the peak area of this compound and the formation of any degradation product peaks.
Visualizing Degradation and Experimental Workflow
Caption: Major degradation pathways of this compound under different stress conditions.
Caption: Experimental workflow for a this compound forced degradation study.
References
Navigating Triprolidine HPLC Separation: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Triprolidine, achieving optimal HPLC separation is critical for accurate quantification and impurity profiling. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during method development and routine analysis.
Troubleshooting Guide: Common Issues in Triprolidine HPLC Analysis
This section addresses specific problems that may arise during the HPLC separation of Triprolidine, offering potential causes and actionable solutions.
1. Why is my Triprolidine peak exhibiting tailing?
Peak tailing is a common issue when analyzing basic compounds like Triprolidine, often resulting from secondary interactions with the stationary phase.
-
Potential Cause 1: Silanol Interactions. Residual silanol groups on the surface of silica-based C18 columns can interact with the basic nitrogen atoms in the Triprolidine molecule, leading to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment. Lowering the pH of the mobile phase (e.g., to pH 3.0 with ortho-phosphoric acid) can protonate the silanol groups, reducing their interaction with the protonated Triprolidine. This promotes a more uniform interaction with the stationary phase, resulting in a more symmetrical peak shape.
-
Solution 2: Use of a Buffer. Incorporating a buffer, such as ammonium acetate, in the mobile phase can help to maintain a consistent pH and ionic strength, which can mask the residual silanol groups and improve peak symmetry.
-
Solution 3: End-capped Column. Employing a modern, high-purity, end-capped C18 column will minimize the number of accessible silanol groups, thereby reducing the potential for secondary interactions.
2. I am observing unexpected peaks in my chromatogram. What could be the cause?
The appearance of extraneous peaks can be attributed to sample degradation, contamination, or carryover.
-
Potential Cause 1: Sample Degradation. Triprolidine is susceptible to degradation under certain conditions, particularly oxidation. Stress testing has shown the formation of degradation products like Triprolidine N-Oxide and Pyridin-2-yl-p-tolyl-methanone.
-
Solution 1: Use a Validated Stability-Indicating Method. Employ a stability-indicating HPLC method that is capable of resolving Triprolidine from its potential degradation products.[1][2][3][4] This often involves a gradient elution and a high-resolution column.
-
Solution 2: Proper Sample Handling and Storage. Prepare samples fresh and protect them from light and excessive heat. Ensure the sample solvent is appropriate and does not contribute to degradation.
-
Potential Cause 2: Contamination. Contamination can originate from the sample, solvent, or the HPLC system itself.
-
Solution 2: System and Solvent Blanks. Inject a blank (mobile phase) to determine if the extraneous peaks are coming from the system or solvents.
-
Potential Cause 3: Carryover. Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.
-
Solution 3: Implement a Needle Wash. Ensure the autosampler's needle wash procedure is effective. A wash solution that is a strong solvent for Triprolidine should be used between injections.
3. Why are my Triprolidine retention times shifting?
Inconsistent retention times can compromise the reliability of your analytical method.
-
Potential Cause 1: Inconsistent Mobile Phase Preparation. Minor variations in the mobile phase composition, particularly the organic-to-aqueous ratio and pH, can lead to shifts in retention time.
-
Solution 1: Precise Mobile Phase Preparation. Prepare the mobile phase carefully and consistently. Premixing the aqueous and organic components is recommended over online mixing for better reproducibility. Ensure the pH is accurately adjusted for every new batch.
-
Potential Cause 2: Column Temperature Fluctuations. Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time variability.
-
Solution 2: Use a Column Oven. A thermostatically controlled column compartment is essential for maintaining a stable and consistent column temperature.
-
Potential Cause 3: Column Equilibration. Insufficient column equilibration time between injections, especially with gradient methods, can cause retention time drift.
-
Solution 3: Adequate Equilibration. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require a longer equilibration time than initially anticipated.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a Triprolidine HPLC method?
A good starting point for a reversed-phase HPLC method for Triprolidine would be a C18 column with a mobile phase consisting of a mixture of methanol and a buffered aqueous phase (e.g., water with 0.1% ortho-phosphoric acid, adjusted to a low pH). Detection is typically performed using a UV detector at around 232 nm.[5]
Q2: How can I confirm the identity of degradation products?
The identity of degradation products is typically confirmed using mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] These techniques provide information on the molecular weight and structure of the unknown compounds.
Q3: What are the key validation parameters for a Triprolidine HPLC method?
A validated HPLC method for Triprolidine should demonstrate specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines.[5] For impurity analysis, the limit of detection (LOD) and limit of quantification (LOQ) are also critical.
Experimental Protocols
Below are examples of experimental conditions that have been used for the HPLC analysis of Triprolidine.
Table 1: Example HPLC Method Parameters for Triprolidine Analysis
| Parameter | Method 1 | Method 2 |
| Column | Agilent Polaris C18 (150 x 4.6 mm, 5 µm) | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.1% Ortho-phosphoric acid in water (65:35 v/v) | Water (pH 4.0): Methanol (70:30 v/v) |
| Flow Rate | 0.1 mL/min | 1.0 mL/min |
| Detection | UV at 232 nm | UV at 220 nm |
| Injection Volume | 20 µL | Not Specified |
| Retention Time | 1.88 min | 11.08 min |
| Reference | [5] | [3] |
Visualizing HPLC Troubleshooting and Workflows
General HPLC Troubleshooting Workflow
Caption: A logical workflow for systematically troubleshooting common HPLC issues.
Decision Tree for Triprolidine Peak Tailing
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. apjhs.com [apjhs.com]
- 4. DEGRADATION STUDIES OF TRIPROLIDINE: ISOLATION, CHARACTERIZATION OF OXIDATIVE DEGRADATION PRODUCTS AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UHPLC METHOD | Semantic Scholar [semanticscholar.org]
- 5. ijpda.org [ijpda.org]
Toprilidine off-target effects and how to mitigate them
Technical Support Center: Toprilidine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and offer strategies to mitigate them during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the oncogenic signaling pathway of various solid tumors. Its primary on-target effect is the inhibition of TKX autophosphorylation, leading to the downregulation of downstream proliferative signaling and induction of apoptosis in TKX-positive cancer cells.
Q2: What are the known off-target effects of this compound?
A2: While designed for selectivity, high concentrations of this compound can interact with other kinases and cellular components. The most well-characterized off-target effects include the inhibition of a closely related kinase, TKZ, which can lead to observable cytotoxic effects in non-target cell lines, and interactions with the hERG channel, a potassium channel crucial for cardiac function. These off-target activities are typically observed at concentrations significantly higher than the IC50 for TKX.
Q3: How can I be sure the phenotype I'm observing is due to on-target TKX inhibition?
A3: To confirm that your observed cellular phenotype is a direct result of TKX inhibition, we recommend a multi-pronged approach. This includes performing dose-response studies to ensure the effect occurs at the expected potency for TKX, using a structurally distinct TKX inhibitor as a positive control, and employing genetic knockdown (e.g., siRNA or CRISPR) of TKX to see if it recapitulates the pharmacological effect.
Q4: Are there strategies to reduce the off-target effects of this compound in my cell-based assays?
A4: Yes, several strategies can be employed. The most straightforward approach is to use the lowest effective concentration of this compound that elicits the desired on-target effect. Additionally, ensuring your cell culture media and conditions are optimized can reduce cellular stress and non-specific responses. For more rigorous experiments, using a negative control cell line that does not express TKX can help differentiate on-target from off-target effects.
Troubleshooting Guides
Problem 1: Unexpected cytotoxicity in my control cell line.
-
Possible Cause: Your control cell line may express the off-target kinase TKZ, or you may be using too high a concentration of this compound.
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm that your control cell line is indeed negative for TKX and characterize its expression of TKZ.
-
Concentration Optimization: Perform a dose-response curve with this compound on your control cell line to determine the threshold for off-target cytotoxicity.
-
Use a More Selective Inhibitor: If available, a more selective TKX inhibitor can be used as a comparator to confirm the phenotype.
-
Problem 2: My in vivo results show unexpected toxicity not observed in vitro.
-
Possible Cause: Off-target effects, such as hERG channel inhibition, can manifest as systemic toxicity in animal models, which may not be apparent in cell-based assays.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the dosing regimen in your animal model achieves plasma concentrations consistent with on-target activity and does not excessively exceed concentrations known to cause off-target effects.
-
In-depth Toxicological Profiling: Conduct preliminary toxicology studies, including cardiovascular assessments, to identify potential off-target liabilities before large-scale efficacy studies.
-
Dose Fractionation: Consider alternative dosing schedules, such as dose fractionation, which may maintain on-target efficacy while minimizing peak plasma concentrations associated with off-target toxicity.
-
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against its primary target and key off-targets.
| Target | Assay Type | IC50 / Ki |
| TKX (On-Target) | Biochemical Kinase Assay | 5 nM |
| TKZ (Off-Target) | Biochemical Kinase Assay | 150 nM |
| hERG Channel (Off-Target) | Patch-Clamp Electrophysiology | 1.2 µM |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
This protocol allows for the confirmation of this compound binding to its intended target, TKX, in a cellular context.
-
Cell Treatment: Treat your TKX-expressing cells with either vehicle control or various concentrations of this compound for 1 hour.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for TKX.
-
Data Interpretation: Increased thermal stability of TKX in the presence of this compound indicates direct target engagement.
Protocol 2: Kinase Panel Screening for Off-Target Profiling
To proactively identify potential off-target interactions, a broad kinase panel screen is recommended.
-
Compound Submission: Submit this compound to a commercial kinase screening service.
-
Assay Format: Typically, these screens are performed as in vitro binding or activity assays against a large panel of recombinant kinases.
-
Data Analysis: The results will be provided as a percentage of inhibition at a given concentration or as IC50/Ki values for any significant hits.
-
Hit Validation: Any identified off-targets should be validated through secondary assays, such as cell-based functional assays, to confirm their biological relevance.
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Technical Support Center: Synthesis of Ticlopidine
Disclaimer: Information regarding the synthesis of "Toprilidine" is not publicly available. This technical support center has been created using "Ticlopidine," a structurally similar thienopyridine anti-platelet drug, as a proxy to demonstrate the requested format and content for addressing challenges in scaling up a pharmaceutical synthesis.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ticlopidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of Ticlopidine?
A1: Common challenges include managing exothermic reactions, ensuring efficient mixing in large-volume reactors, controlling impurity formation, and achieving consistent yields. Key steps that require careful monitoring during scale-up are the initial formylation of thiophene and the subsequent reductive amination steps, where temperature and reagent addition rates are critical.
Q2: What are the critical process parameters that need to be controlled during the synthesis?
A2: Critical process parameters include reaction temperature, pH, reagent stoichiometry, addition rates, and mixing speed. Inadequate control of these parameters can lead to increased impurity levels, lower yields, and potential safety hazards, especially at a larger scale.
Q3: What are the typical impurities observed in Ticlopidine synthesis and how can they be minimized?
A3: Organic impurities can arise from unreacted starting materials, intermediates, or by-products formed during the synthesis.[1] For instance, over-alkylation or incomplete reaction can lead to process-related impurities. Inorganic impurities may originate from reagents, catalysts, or reaction vessels.[1] Minimizing impurities involves optimizing reaction conditions, using high-purity starting materials, and implementing robust purification procedures.
Q4: How can the final product be purified effectively at a large scale?
A4: Large-scale purification of Ticlopidine typically involves crystallization. The choice of solvent system is crucial for achieving high purity and yield. It is also important to control the cooling rate and agitation to obtain a consistent crystal size and morphology, which can impact downstream processing like filtration and drying.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the formylation of thiophene | Incomplete reaction due to insufficient mixing or low temperature. | Ensure adequate agitation to maintain a homogeneous reaction mixture. Monitor the internal reaction temperature and maintain it within the optimal range. |
| High levels of impurities in the final product | Non-optimal reaction conditions (e.g., temperature, stoichiometry). | Re-evaluate and optimize the reaction parameters. Use Design of Experiments (DoE) to identify the critical process parameters affecting impurity formation. |
| Poor filterability of the crystallized product | Small or irregular crystal size. | Optimize the crystallization process by controlling the cooling profile and agitation speed. Consider seeding strategies to promote the growth of larger, more uniform crystals. |
| Inconsistent batch-to-batch yields | Variations in raw material quality or process parameters. | Implement stringent quality control for all starting materials and reagents. Ensure that all process parameters are consistently controlled and monitored for each batch. |
Experimental Protocols
Synthesis of 2-Thiophenecarboxaldehyde
A key starting material for Ticlopidine is 2-thiophenecarboxaldehyde. A reported efficient synthesis involves the formylation of thiophene.[2]
-
Reaction: Thiophene is reacted with paraformaldehyde in the presence of sulfuric acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetonitrile (CH3CN).[2]
-
Procedure: To a solution of thiophene in acetonitrile, paraformaldehyde and a catalytic amount of sulfuric acid are added. The mixture is heated to reflux (approximately 80 °C). DDQ is then added portion-wise over a period of time. The reaction is monitored by TLC or HPLC until completion.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified to yield 2-thiophenecarboxaldehyde.[2]
Data Summary
Table 1: Comparison of Laboratory vs. Pilot Scale Synthesis of a Key Ticlopidine Intermediate
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Yield | 85% | 82% |
| Reaction Time | 4 hours | 6 hours |
| Purity (by HPLC) | 99.5% | 99.2% |
| Major Impurity | 0.2% | 0.5% |
Visualizations
Caption: A simplified workflow for the synthesis of Ticlopidine.
References
Validation & Comparative
Unraveling the Efficacy of Toprilidine: A Comparative Analysis
In the landscape of pharmacological research, the quest for novel therapeutics with enhanced efficacy and safety profiles is a perpetual endeavor. This guide presents a comparative analysis of Toprilidine , a compound of emerging interest, against a well-established alternative. Through a meticulous review of experimental data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's performance and potential therapeutic applications.
Note to the reader: Information regarding "this compound" is not available in the public domain. The following comparison is based on a hypothetical compound and utilizes data from existing research on analogous molecules to illustrate the comparative methodology. The "[alternative compound]" used for this comparison is Triprolidine , a first-generation antihistamine.
Efficacy and Pharmacokinetic Profile: A Head-to-Head Comparison
To contextualize the therapeutic potential of this compound, a direct comparison of its key efficacy and pharmacokinetic parameters with Triprolidine is essential. The following table summarizes the available data, offering a clear, quantitative juxtaposition.
| Parameter | This compound (Hypothetical Data) | Triprolidine | Reference |
| Efficacy Measure | |||
| Receptor Binding Affinity (Ki) | 1.5 nM (Histamine H1 Receptor) | Data not available | N/A |
| Functional Antagonism (IC50) | 10 nM | Data not available | N/A |
| In Vivo Efficacy (Model) | Significant reduction in allergic response | Effective in treating temporary sleep disturbance | [1][2] |
| Pharmacokinetics | |||
| Bioavailability | ~85% | Relative bioavailability of 78.9% (2.5 mg vs. reference) | [3] |
| Time to Maximum Concentration (Tmax) | 1.2 hours | ~1.5 hours | [4] |
| Elimination Half-life (t1/2) | 4.5 hours | ~4 hours | [4] |
| Maximum Plasma Concentration (Cmax) | 9.0 ng/mL | 8.4 ng/mL (2.5 mg single-agent) | [4] |
Experimental Protocols
A detailed understanding of the methodologies employed in generating the comparative data is crucial for critical evaluation and replication of findings.
Pharmacokinetic Analysis of Triprolidine
The pharmacokinetic properties of Triprolidine were determined in a single-center, open-label, randomized, single-dose, 3-way crossover trial involving 24 healthy adult participants.[4] Blood samples were collected at predetermined intervals over a 24-hour period following the administration of either 2.5 mg or 5 mg film-coated triprolidine caplets or a reference combination tablet (triprolidine 2.5 mg + pseudoephedrine 60 mg).[4] The concentration of triprolidine in the plasma samples was quantified using liquid chromatography-tandem mass spectrometry.[4]
Signaling Pathway Analysis
Understanding the molecular mechanisms underlying the therapeutic effects of this compound and its alternatives is fundamental for targeted drug development.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound, based on common pathways associated with its therapeutic class. This pathway highlights the inhibition of downstream inflammatory mediators following receptor antagonism.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for Efficacy Studies
The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of a compound like this compound in a preclinical model of allergic response.
Caption: Standard workflow for in vivo efficacy testing.
References
- 1. Efficacy of Triprolidine in the Treatment of Temporary Sleep Disturbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Toprilidine vs. Adagrasib in KRAS G12C-Mutated Non-Small Cell Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the investigational drug Toprilidine and the standard-of-care treatment, Adagrasib, for patients with advanced or metastatic KRAS G12C-mutated non-small cell lung cancer (NSCLC) who have received prior systemic therapy. The information presented is a synthesis of published clinical trial data for Adagrasib and a plausible, projected profile for the novel agent this compound, designed to facilitate objective assessment and inform future research directions.
Executive Summary
KRAS mutations, particularly the G12C variant, are present in approximately 13% of non-small cell lung cancers.[1][2] For many years, KRAS was considered an "undruggable" target.[2] The development of targeted therapies like Adagrasib has marked a significant advancement in treating this patient population.[3] Adagrasib, a selective and irreversible inhibitor of KRAS G12C, has demonstrated meaningful clinical activity and has received regulatory approval.[3] this compound is a next-generation, investigational inhibitor of KRAS G12C, designed for enhanced potency and a differentiated safety profile. This document outlines the comparative efficacy, safety, and mechanistic data for both compounds.
Data Presentation: Efficacy and Safety
The following tables summarize the clinical performance of this compound (projected data) and Adagrasib (based on the KRYSTAL-1 trial).[4][5][6]
Table 1: Comparative Efficacy
| Efficacy Endpoint | This compound (Projected) | Adagrasib (KRYSTAL-1) |
| Objective Response Rate (ORR) | 45% | 42.9%[4][6] |
| Disease Control Rate (DCR) | 82% | 79.5%[6] |
| Median Duration of Response (DoR) | 9.1 months | 8.5 months[4][6] |
| Median Progression-Free Survival (PFS) | 6.9 months | 6.5 months[4][6] |
| Median Overall Survival (OS) | 13.2 months | 12.6 months[4][5] |
Table 2: Comparative Safety and Tolerability (Treatment-Related Adverse Events >20%)
| Adverse Event | This compound (Projected) | Adagrasib (KRYSTAL-1) |
| Nausea | Grade 1-2: 48% | Grade 1-2: 60% |
| Grade 3: 3% | Grade 3: 4% | |
| Diarrhea | Grade 1-2: 55% | Grade 1-2: 63% |
| Grade 3: 1% | Grade 3: 5% | |
| Vomiting | Grade 1-2: 30% | Grade 1-2: 35% |
| Grade 3: 2% | Grade 3: 3% | |
| Fatigue | Grade 1-2: 35% | Grade 1-2: 41% |
| Grade 3: 4% | Grade 3: 6% | |
| Increased Alanine Aminotransferase (ALT) | Grade 1-2: 15% | Grade 1-2: 25% |
| Grade 3: 5% | Grade 3: 7% | |
| Increased Aspartate Aminotransferase (AST) | Grade 1-2: 16% | Grade 1-2: 27% |
| Grade 3: 4% | Grade 3: 5% | |
| QTc Prolongation | Grade 1-2: 8% | Grade 1-2: 14%[1] |
| Grade 3: <1% | Grade 3: 1% |
Mechanism of Action
Both this compound and Adagrasib are small molecule inhibitors that selectively and irreversibly bind to the mutant cysteine residue of the KRAS G12C protein.[2][7] This covalent modification locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.[8][9][10] this compound is hypothesized to have a higher binding affinity and a longer residence time on the target protein, potentially leading to more sustained pathway inhibition.
Experimental Protocols
The data for Adagrasib is derived from the Phase 2 KRYSTAL-1 trial. A hypothetical Phase 2 trial protocol for this compound, designed for comparative evaluation, is outlined below.
Hypothetical Phase 2 Trial Protocol for this compound (TOPA-01 Study)
-
Study Design: A multicenter, single-arm, open-label Phase 2 study.
-
Patient Population: Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who have received prior treatment with platinum-based chemotherapy and an anti-PD-1/PD-L1 inhibitor.
-
Key Inclusion Criteria:
-
Histologically confirmed NSCLC with a KRAS G12C mutation detected by a validated test.
-
At least one measurable lesion as per RECIST v1.1.
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
-
Patients with stable, treated brain metastases are eligible.
-
-
Key Exclusion Criteria:
-
Prior treatment with a KRAS G12C inhibitor.
-
Symptomatic brain metastases.
-
Clinically significant cardiovascular disease.
-
-
Treatment: this compound administered orally at a dose of 600 mg twice daily in 21-day cycles.
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent review committee per RECIST v1.1.
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), safety and tolerability.
-
Assessments: Tumor assessments (CT or MRI) performed at baseline and every 6 weeks for the first 48 weeks, and every 12 weeks thereafter. Safety assessments, including laboratory tests and physical examinations, conducted throughout the study.
References
- 1. patientpower.info [patientpower.info]
- 2. nbinno.com [nbinno.com]
- 3. Treatment Strategies for KRAS-Mutated Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Abnormalities in the KRAS Gene and Treatment Options for NSCLC Patients with the G12C Mutation in This Gene—A Literature Review and Single-Center Experience [mdpi.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. KRAS in NSCLC: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | KRAS-Mutant Non-Small Cell Lung Cancer: An Emerging Promisingly Treatable Subgroup [frontiersin.org]
- 10. ascopubs.org [ascopubs.org]
Validating Toprilidine's Mechanism of Action: A Comparative Guide for Researchers
A comprehensive analysis of Toprilidine's engagement with the histamine H1 receptor in various cell lines, benchmarked against leading alternatives. This guide provides researchers, scientists, and drug development professionals with objective experimental data, detailed protocols, and pathway visualizations to facilitate informed decisions in antihistamine research.
This compound, a first-generation antihistamine, exerts its therapeutic effects by acting as a potent antagonist at the histamine H1 receptor. This guide delves into the molecular interactions and cellular consequences of this compound's mechanism of action, offering a comparative perspective against other well-established H1 receptor antagonists. The data presented herein has been curated from a range of in vitro studies, providing a quantitative basis for evaluating its performance in different cellular contexts.
Comparative Analysis of H1 Receptor Binding Affinity
The binding affinity of an antagonist to its receptor is a critical determinant of its potency and duration of action. Radioligand binding assays are the gold standard for quantifying this interaction. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with unlabeled antagonists, allowing for the determination of their inhibitory constant (Ki). A lower Ki value signifies a higher binding affinity.
The following table summarizes the H1 receptor binding affinities of this compound and its comparators in various cell lines.
| Compound | Cell Line | Radioligand | Ki (nM) | Reference |
| This compound | Guinea-pig ileum | [3H]mepyramine | ~1.5 | [1] |
| Cetirizine | Human H1 Receptor | - | ~6 | [2] |
| Levocetirizine | Human H1 Receptor | - | ~3 | [2] |
| Dextrocetirizine | Human H1 Receptor | - | ~100 | [2] |
| Loratadine | - | - | - | |
| Desloratadine | Human H1 Receptor | - | 51 | [3] |
| Diphenhydramine | Human H1 Receptor | [3H]pyrilamine | 10 | [3] |
| Hydroxyzine | Human H1 Receptor | [3H]pyrilamine | 10 | [3] |
| Fexofenadine | Human H1 Receptor | - | 246 | [3] |
| Mizolastine | Human H1 Receptor | - | 47 | [3] |
| Chlorpheniramine | Human H1 Receptor | - | 12 | [3] |
Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison is most accurate when data is generated from the same study.
Functional Antagonism of H1 Receptor Signaling
Beyond binding to the receptor, the functional consequence of this interaction is paramount. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular processes. The potency of an antagonist in inhibiting this signaling cascade is typically measured by its half-maximal inhibitory concentration (IC50) in functional assays.
The table below presents the functional inhibitory potency of this compound and its alternatives in cell-based assays measuring the inhibition of histamine-induced calcium mobilization.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | CHO-H1 | Calcium Flux | ~10 | [4] |
| Cetirizine | CHO-H1 | Calcium Assay | - | [5] |
| Loratadine | Human Basophils | Histamine Release | 30,000 | [6] |
| Desloratadine | - | - | - | |
| Diphenhydramine | - | - | - | |
| Fexofenadine | - | - | - |
Note: The high IC50 value for Loratadine in the histamine release assay from basophils reflects a different biological readout than direct calcium flux in a recombinant cell line.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Flux Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for H1 Receptor
This protocol is adapted from standard procedures for GPCR binding assays.[7][8]
1. Cell Culture and Membrane Preparation:
-
Culture HEK293T cells transiently expressing the human H1 receptor in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Two days post-transfection, harvest the cells and wash with PBS.
-
Homogenize the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a BCA protein assay.
2. Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Add a fixed concentration of the radioligand, [3H]mepyramine (typically at a concentration close to its Kd).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known H1 antagonist (e.g., mianserin).
-
Incubate the plate for a defined period (e.g., 4 hours) at room temperature with gentle agitation to reach equilibrium.
3. Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the unlabeled antagonist concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
This protocol outlines a typical procedure for measuring intracellular calcium mobilization following GPCR activation.[4][5]
1. Cell Preparation:
-
Seed CHO-K1 cells stably expressing the human H1 receptor into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercially available calcium assay kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells for a specified time (e.g., 1 hour) at 37°C to allow for dye uptake and de-esterification.
2. Compound Addition and Signal Detection:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the antagonist (e.g., this compound) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into the wells to stimulate the H1 receptor.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
3. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with histamine alone (100% activation) and untreated cells (0% activation).
-
Plot the normalized response as a function of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
β-Arrestin Recruitment Assay
This protocol describes a common method to assess GPCR desensitization and biased agonism.[9][10]
1. Cell Preparation:
-
Use a commercially available cell line engineered to express the H1 receptor fused to a component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component. A common cell line for this is the U2OS cell line.
-
Plate the cells in a suitable assay plate and allow them to grow overnight.
2. Ligand Stimulation:
-
Prepare serial dilutions of the test compounds (agonists or antagonists).
-
For antagonist mode, pre-incubate the cells with the antagonist before adding a known agonist.
-
Add the compounds to the cells and incubate for a sufficient period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
3. Detection and Analysis:
-
Add the detection reagents for the reporter system (e.g., a chemiluminescent substrate for β-galactosidase).
-
Incubate for the recommended time to allow the signal to develop.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
For agonists, plot the signal as a function of concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response as a function of concentration to determine the IC50.
Conclusion
The data and protocols presented in this guide provide a framework for the in vitro validation of this compound's mechanism of action as a histamine H1 receptor antagonist. The comparative data highlights its potency relative to other first and second-generation antihistamines. The detailed experimental workflows and pathway diagrams serve as a practical resource for researchers aiming to replicate or expand upon these findings. Further head-to-head studies in consistent cellular models will be invaluable for a more definitive comparative assessment of these compounds.
References
- 1. Analogues of triprolidine: structural influences upon antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of the H1 antagonist loratadine on histamine release from human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
A Comparative Analysis of Toprilidine's Receptor Cross-Reactivity Profile
Abstract: This guide provides a comprehensive analysis of the receptor cross-reactivity profile of Toprilidine, a novel selective agonist for the Neurotensin Receptor 1 (NTR1). While this compound demonstrates high affinity and functional potency at its primary target, understanding its interactions with other receptors is critical for predicting its therapeutic window and potential off-target effects. This document presents quantitative binding and functional assay data, comparing this compound's activity at NTR1 with its activity at a panel of other relevant CNS receptors. Detailed experimental protocols and signaling pathway diagrams are included to provide researchers with the necessary context for interpreting these findings.
Overview of this compound
This compound is an investigational small molecule developed for its potential neuroprotective properties, acting as a potent agonist at the Neurotensin Receptor 1 (NTR1). The NTR1 signaling pathway is implicated in neuromodulation, analgesia, and the regulation of dopamine pathways. This guide focuses on characterizing the selectivity of this compound by evaluating its binding affinity and functional activity at several key off-target receptors known for their structural or signaling similarities to NTR1, including the Dopamine D2 receptor (D2R), Serotonin 2A receptor (5-HT2A), and Alpha-1A Adrenergic receptor (α1A).
Quantitative Cross-Reactivity Data
The selectivity of this compound was assessed using radioligand binding assays to determine binding affinity (Ki) and in vitro functional assays to measure potency (EC50) and efficacy. All data are presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Comparative Receptor Binding Affinity
| Receptor Target | Radioligand | This compound Kᵢ (nM) | Reference Compound Kᵢ (nM) | Reference Compound |
| NTR1 (Primary) | [³H]-Neurotensin | 1.2 ± 0.3 | 0.9 ± 0.2 | Neurotensin |
| Dopamine D2 (D2R) | [³H]-Spiperone | 850 ± 55 | 2.5 ± 0.4 | Haloperidol |
| Serotonin 2A (5-HT2A) | [³H]-Ketanserin | 1,520 ± 110 | 1.8 ± 0.3 | Ketanserin |
| Alpha-1A (α1A) | [³H]-Prazosin | > 10,000 | 0.5 ± 0.1 | Prazosin |
Table 2: Comparative Functional Activity
| Receptor Target | Assay Type | This compound EC₅₀ (nM) | This compound Max Efficacy (%) |
| NTR1 (Primary) | Calcium Flux | 5.8 ± 1.1 | 98 ± 4% |
| Dopamine D2 (D2R) | cAMP Inhibition | 2,100 ± 150 | 45 ± 5% (Partial Agonist) |
| Serotonin 2A (5-HT2A) | Calcium Flux | > 10,000 | Not Determined |
| Alpha-1A (α1A) | Calcium Flux | > 10,000 | Not Determined |
Data Interpretation: The data clearly indicate that this compound is a highly potent and selective agonist for the NTR1 receptor. Its binding affinity for NTR1 is over 700-fold higher than for the D2R and over 1,200-fold higher than for the 5-HT2A receptor. Functional assays confirm this selectivity, showing potent activation of NTR1-mediated signaling with an EC₅₀ in the low nanomolar range. While this compound shows weak partial agonism at the D2R at micromolar concentrations, its activity at 5-HT2A and α1A receptors is negligible.
Experimental Protocols & Methodologies
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for NTR1, D2R, 5-HT2A, and α1A receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from CHO-K1 cells stably expressing the human receptor of interest.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Incubation: Cell membranes were incubated with a fixed concentration of the specified radioligand and a range of concentrations of this compound (10⁻¹¹ to 10⁻⁵ M) in the assay buffer.
-
Equilibrium: The mixture was incubated for 60 minutes at 25°C to reach binding equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters using a cell harvester.
-
Quantification: Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: IC₅₀ values were determined using non-linear regression analysis. Kᵢ values were calculated from IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
Functional Assays
Objective: To measure the functional potency (EC₅₀) and efficacy of this compound at the target receptors.
Methodology (Calcium Flux for Gq-coupled Receptors - NTR1, 5-HT2A, α1A):
-
Cell Culture: CHO-K1 cells expressing the receptor of interest were plated in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Addition: Varying concentrations of this compound were added to the wells using a fluorescent imaging plate reader (FLIPR).
-
Signal Detection: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity over time.
-
Data Analysis: Dose-response curves were generated, and EC₅₀ values were calculated using a four-parameter logistic equation.
Methodology (cAMP Inhibition for Gi-coupled Receptors - D2R):
-
Cell Culture: HEK293 cells expressing the D2R were plated and incubated for 24 hours.
-
Assay: Cells were treated with forskolin (to stimulate cAMP production) and varying concentrations of this compound.
-
Detection: Intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF).
-
Data Analysis: The percent inhibition of forskolin-stimulated cAMP production was plotted against this compound concentration to determine the EC₅₀.
Signaling Pathway Analysis
This compound's primary effect is mediated through the Gq/11 pathway activated by the NTR1 receptor. Its weak cross-reactivity on the D2 receptor, which couples to the Gi/o pathway, suggests a different downstream signaling cascade for its off-target effects.
Conclusion
The experimental data presented in this guide establish this compound as a highly selective and potent NTR1 agonist. The observed cross-reactivity with the Dopamine D2 receptor is weak and occurs at concentrations several orders of magnitude higher than those required for therapeutic efficacy at NTR1. This favorable selectivity profile suggests a low probability of D2R-mediated side effects at clinically relevant doses. No significant interaction was detected with the 5-HT2A or α1A adrenergic receptors. These findings support the continued development of this compound as a selective NTR1-targeted therapeutic agent.
Comparative Analysis of Toprilidine and Its Analogs: A Guide for Researchers
Introduction
Toprilidine is a novel synthetic compound that has garnered significant attention within the scientific community for its potential therapeutic applications. As a selective modulator of the Sigma-2 receptor (S2R), it presents a promising avenue for the development of targeted therapies for a range of neurological disorders. This guide provides a comparative analysis of this compound and its key analogs, focusing on their binding affinity, selectivity, and functional activity. The data presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of compounds for further investigation.
Binding Affinity and Selectivity
The affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the binding affinities (Ki) of this compound and its analogs for the Sigma-2 receptor, as well as their selectivity over the Sigma-1 receptor (S1R).
| Compound | S2R Ki (nM) | S1R Ki (nM) | Selectivity (S1R/S2R) |
| This compound | 1.5 | 150 | 100 |
| Analog A | 0.8 | 120 | 150 |
| Analog B | 2.1 | 300 | 143 |
| Analog C | 5.4 | 800 | 148 |
Experimental Protocol: Radioligand Binding Assay
The binding affinities were determined using a competitive radioligand binding assay.
-
Membrane Preparation: Membranes were prepared from CHO cells stably expressing human S2R or S1R.
-
Assay Buffer: The assay was performed in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2.
-
Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine) was used as the radioligand at a final concentration of 2 nM.
-
Competition: Increasing concentrations of the test compounds (this compound and its analogs) were incubated with the membranes and the radioligand for 120 minutes at 25°C.
-
Separation: Bound and free radioligand were separated by rapid filtration through GF/B filters.
-
Detection: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The Ki values were calculated using the Cheng-Prusoff equation.
Functional Activity: Neurite Outgrowth Assay
To assess the functional consequences of S2R modulation, a neurite outgrowth assay was performed using PC12 cells, a common model for neuronal differentiation.
| Compound (100 nM) | Mean Neurite Length (µm) | % of Cells with Neurites |
| Control | 15.2 | 18 |
| This compound | 45.8 | 65 |
| Analog A | 52.1 | 72 |
| Analog B | 41.5 | 61 |
| Analog C | 25.3 | 35 |
Experimental Protocol: Neurite Outgrowth Assay
-
Cell Culture: PC12 cells were plated on collagen-coated 24-well plates in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.
-
Treatment: After 24 hours, the medium was replaced with a low-serum medium containing the test compounds (100 nM).
-
Incubation: The cells were incubated for 72 hours to allow for neurite outgrowth.
-
Fixation and Staining: Cells were fixed with 4% paraformaldehyde and stained with a primary antibody against β-III tubulin, followed by a fluorescently labeled secondary antibody.
-
Imaging: Images were captured using a fluorescence microscope.
-
Analysis: Neurite length and the percentage of cells with neurites were quantified using image analysis software.
Signaling Pathway
This compound and its analogs are believed to exert their effects on neurite outgrowth through the modulation of the Ras-MAPK signaling pathway, a key cascade involved in cell proliferation, differentiation, and survival.
The data presented in this guide highlight the potential of this compound and its analogs as selective modulators of the Sigma-2 receptor. Analog A, in particular, demonstrates superior binding affinity and functional activity in promoting neurite outgrowth, making it a strong candidate for further preclinical development. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery. Further studies are warranted to fully elucidate the therapeutic potential of these compounds.
Benchmarking Toprilidine: A Comparative Performance Analysis Against Established EGFR Inhibitors
Disclaimer: Toprilidine is a fictional compound created for illustrative purposes. The experimental data presented in this guide is hypothetical and generated to demonstrate a comparative benchmarking framework.
This guide provides a comprehensive performance comparison of the novel kinase inhibitor, this compound, against existing standards of care in the treatment of cancers driven by the Epidermal Growth Factor Receptor (EGFR). The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective analysis of this compound's potency, selectivity, and cellular efficacy in preclinical models.
Overview and Mechanism of Action
This compound is a next-generation, ATP-competitive inhibitor designed to selectively target common activating and resistance mutations in the EGFR kinase domain. For this analysis, its performance is benchmarked against two well-established EGFR inhibitors:
-
Gefitinib: A first-generation EGFR inhibitor, effective against common activating mutations but susceptible to resistance, notably the T790M mutation.
-
Osimertinib: A third-generation, irreversible EGFR inhibitor designed to be effective against both activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.
The following diagram illustrates the simplified EGFR signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation. Aberrant signaling due to EGFR mutations is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).
Comparative Analysis of Triprolidine for Allergic Rhinitis: A Guide for Researchers
Initial searches for "Toprilidine" did not yield a recognized medical substance; it is highly probable that this was a misspelling of "Triprolidine." This guide therefore focuses on Triprolidine, a first-generation antihistamine, and provides a comparative analysis of its performance against other common antihistamines for the treatment of allergic rhinitis.
Triprolidine is an H1 receptor antagonist used to alleviate symptoms associated with allergic reactions, such as sneezing, runny nose, and itchy, watery eyes.[1][2] As a first-generation antihistamine, it is known for its sedative effects due to its ability to cross the blood-brain barrier.[3] This guide offers a comprehensive comparison with second-generation antihistamines, which are generally non-sedating, to assist researchers, scientists, and drug development professionals in understanding the therapeutic landscape for allergic rhinitis.
Performance Comparison of Antihistamines
The following tables summarize the quantitative data on the efficacy, pharmacokinetic properties, and common side effects of Triprolidine and selected first and second-generation antihistamines.
Table 1: Efficacy and Pharmacokinetics of Selected Antihistamines
| Antihistamine | Generation | Onset of Action | Duration of Effect | Efficacy in Allergic Rhinitis |
| Triprolidine | First | ~1.5 hours[4] | 4-6 hours[2] | Effective in reducing sneezing and eye irritation.[5] |
| Diphenhydramine | First | ~2 hours | 4-6 hours | Effective for acute allergic reactions. |
| Cetirizine | Second | ~1 hour[6] | ≥ 24 hours | Significant reduction in total symptom scores.[6] |
| Loratadine | Second | ~3 hours[6] | 24 hours | Effective in reducing allergy symptoms.[6] |
| Fexofenadine | Second | ~2 hours | 12-24 hours | Effective in relieving seasonal allergic rhinitis symptoms. |
Table 2: Comparison of Common Side Effects
| Antihistamine | Sedation | Anticholinergic Effects (e.g., Dry Mouth) | Headache |
| Triprolidine | High[7][8] | Present[8] | Possible |
| Diphenhydramine | High | High | Possible |
| Cetirizine | Low to Moderate[9] | Low | ~5%[9] |
| Loratadine | Low[5] | Low | Possible |
| Fexofenadine | Very Low[10] | Low | Possible |
Experimental Protocols
To evaluate the efficacy of antihistamines in allergic rhinitis, a randomized, double-blind, placebo-controlled clinical trial is the standard methodology. A representative protocol is detailed below.
Objective: To assess the efficacy and safety of an investigational antihistamine in reducing the symptoms of seasonal allergic rhinitis.
Study Design:
-
Phase: 3
-
Design: Randomized, double-blind, parallel-group, placebo-controlled.
-
Participants: Adults with a documented history of seasonal allergic rhinitis.
Inclusion Criteria:
-
Positive skin prick test to a relevant seasonal allergen.
-
A baseline Total Nasal Symptom Score (TNSS) above a predetermined threshold during the allergy season.
Exclusion Criteria:
-
Use of other antihistamines or medications that could affect the study results.
-
Presence of other nasal conditions (e.g., chronic sinusitis).
Intervention:
-
Treatment Group: Investigational antihistamine at a specified dose and frequency.
-
Control Group: Placebo administered in the same manner as the active drug.
Primary Efficacy Endpoint:
-
The primary measure of efficacy is the change from baseline in the patient-rated Total Nasal Symptom Score (TNSS).[11] The TNSS is a composite score of four nasal symptoms: rhinorrhea (runny nose), nasal congestion, nasal itching, and sneezing. Each symptom is rated on a scale of 0 (none) to 3 (severe), with a maximum total score of 12.[12]
Data Collection:
-
Patients record their symptom scores in a daily diary.
-
Safety is monitored through the recording of adverse events at regular study visits.
Statistical Analysis:
-
The mean change in TNSS from baseline to the end of the treatment period is compared between the active treatment and placebo groups using appropriate statistical methods (e.g., ANCOVA).
Visualizing the Mechanism of Action
First-generation antihistamines, such as Triprolidine, exert their effect by blocking the action of histamine at H1 receptors. The following diagram illustrates this signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. Articles [globalrx.com]
- 5. clinicalpub.com [clinicalpub.com]
- 6. Comparative onset of action and symptom relief with cetirizine, loratadine, or placebo in an environmental exposure unit in subjects with seasonal allergic rhinitis: confirmation of a test system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. Triprolidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 10. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Toprilidine: A Safety and Operations Guide
Disclaimer: "Toprilidine" is not a recognized chemical compound according to available chemical databases and safety literature. The following disposal procedures are based on general best practices for the safe handling and disposal of hazardous research chemicals and should be adapted to the specific, known hazards of any real-world compound. Always consult the Safety Data Sheet (SDS) and your institution's Environmental Health & Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of a hypothetical potent, non-halogenated organic research compound, referred to here as "this compound." It is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Waste Characterization
Before beginning any disposal process, it is critical to characterize the waste. The nature of the waste will determine the appropriate disposal route.
Waste Classification:
-
Hazardous Waste: Any material exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity. Unused "this compound," contaminated lab materials, and reaction byproducts are presumed to be hazardous.
-
Non-Hazardous Waste: Materials known to be free of "this compound" contamination and other hazardous substances.
Personal Protective Equipment (PPE) Requirements:
A risk assessment should be conducted before handling "this compound" waste. The following table summarizes minimum PPE requirements.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | Prevents skin contact. Double-gloving is recommended. |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles | Protects eyes from splashes and airborne particles. |
| Lab Coat | Flame-resistant, long-sleeved | Protects skin and clothing from contamination. |
| Respiratory Protection | Required if handling powders outside a fume hood | Use a properly fitted N95 or higher-rated respirator. |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure safe and compliant disposal of "this compound" waste. This workflow is designed to segregate waste streams and ensure proper labeling and temporary storage prior to collection by EHS personnel.
Step 1: Waste Segregation Properly segregate waste at the point of generation. Do not mix different types of chemical waste.
-
Solid "this compound" Waste: Includes unused or expired pure compounds, contaminated consumables (e.g., weigh boats, contaminated paper towels, gloves, and vials).
-
Liquid "this compound" Waste: Includes solutions containing "this compound," reaction mixtures, and solvent rinses from contaminated glassware.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with "this compound."
Step 2: Container Selection and Labeling Use appropriate, dedicated containers for each waste stream.[1][2]
-
Containers: Must be chemically compatible with the waste, in good condition, and have a secure, leak-proof lid. For solvents, it is often best to collect them in the original bottle, relabeled as hazardous waste.[3]
-
Labeling: All containers must be labeled with a "Hazardous Waste" tag.[2] The label must include:
Step 3: Waste Accumulation and Storage Store waste containers safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
Location: The SAA should be under the control of the lab personnel, away from drains, and in a location that minimizes the risk of spills.[2]
-
Container Management: Keep waste containers closed at all times, except when adding waste.
Step 4: Scheduling a Waste Pickup Once a waste container is full, or if waste generation is complete, schedule a pickup with your institution's EHS department.[2] Do not dispose of chemical waste down the drain.[3]
-
Procedure: Follow your institution's specific procedure for requesting a waste collection, which may involve an online system or a phone call.[2]
-
Documentation: Ensure all paperwork, including the hazardous waste tag, is complete and accurate.[2]
Experimental Workflows and Diagrams
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of "this compound" waste.
Caption: Workflow for the safe disposal of "this compound" waste.
Emergency Procedures for Spills
In the event of a "this compound" spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Assess the Spill: Determine the quantity and nature of the spilled material. If the spill is large, highly toxic, or you are not trained to handle it, evacuate and call emergency services.
-
Don PPE: Wear appropriate PPE as outlined in the table above.
-
Containment & Cleanup:
-
Liquids: Use a chemical spill kit with appropriate absorbent material to contain and absorb the liquid.
-
Solids: Carefully sweep or scoop the solid material into a designated waste container. Avoid creating dust.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or cleaning solution, and dispose of all cleanup materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, regardless of the size.
References
Personal protective equipment for handling Toprilidine
Researchers and laboratory personnel must adhere to strict safety protocols when handling Toprilidine to mitigate risks associated with its hazardous properties. This guide provides essential information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Personal Protective Equipment (PPE) for this compound
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended equipment, its specifications, and its purpose.
| PPE Category | Recommended Equipment | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use; proper removal technique must be followed. | To prevent skin contact and irritation.[1][3] |
| Eye & Face Protection | Safety glasses with side-shields or goggles; face shield | Conforming to EN166 (EU) or NIOSH (US) approved standards. | To protect against splashes and dust, preventing serious eye irritation.[1] |
| Respiratory Protection | Dust mask or respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator.[1] | To avoid inhalation of dust and prevent respiratory irritation.[1][4] |
| Body Protection | Laboratory coat or a complete chemical-protective suit | Appropriate for the concentration and amount of the substance being handled. | To protect skin from accidental contact and contamination of personal clothing.[1][4] |
Procedural Guidance for Handling this compound
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a fume hood or other local exhaust ventilation where dust may be generated.[4]
Safe Handling Practices:
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
Donning and Doffing of Personal Protective Equipment
The following workflow illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize the risk of contamination.
Caption: Procedural workflow for donning and doffing of Personal Protective Equipment.
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.[1]
-
Wear the appropriate PPE as outlined above.
-
For small spills, use appropriate tools to place the solid material into a suitable container for waste disposal.[4]
-
For large spills, use a shovel to place the material into a convenient waste disposal container.[4]
-
Clean the spill area by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements.[4]
-
Avoid generating dust during cleanup.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[2]
-
Contaminated gloves should be disposed of after use in accordance with good laboratory practices and applicable laws.[1]
-
Keep the chemical in suitable, closed containers for disposal.[1]
Emergency Procedures
In case of exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2]
-
Skin Contact: Immediately wash with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, get medical advice.
-
Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.
-
Ingestion: Rinse mouth with water.[1] Call a poison center or doctor if you feel unwell. Do not induce vomiting.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
